4',5'-Didehydro-5'-deoxyuridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
Clave InChI |
WMIBCMZGMYGWHB-BWZBUEFSSA-N |
SMILES isomérico |
C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES canónico |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Putative Mechanism of Action of 4',5'-Didehydro-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the putative mechanism of action of 4',5'-Didehydro-5'-deoxyuridine. As of late 2025, detailed experimental studies elucidating the precise molecular interactions and signaling pathways of this specific compound are limited in the public domain. The proposed mechanisms are therefore extrapolated from the well-established activities of structurally related nucleoside analogs.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Structurally, it is a derivative of deoxyuridine featuring an unsaturated bond between the 4' and 5' carbons of the ribose sugar moiety. While specific research on this compound is not extensively published, it is classified as a nucleoside antimetabolite. Compounds of this class are known to possess broad antitumor activity, which is generally achieved through the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis)[1]. This guide synthesizes the likely mechanistic pathways of this compound based on the known actions of similar dideoxy and unsaturated nucleoside analogs.
Proposed Mechanism of Action
The cytotoxic effects of most nucleoside analogs, including likely those of this compound, are contingent on their intracellular activation and subsequent interference with nucleic acid metabolism. The proposed mechanism can be understood through a multi-step process involving anabolic activation, disruption of DNA synthesis, and consequent induction of apoptosis.
Anabolic Activation to the Triphosphate Form
For this compound to exert its biological activity, it must first be phosphorylated intracellularly to its active triphosphate form. This anabolic conversion is typically carried out by cellular nucleoside and nucleotide kinases.
Caption: Proposed anabolic activation pathway of this compound.
Inhibition of DNA Synthesis
The active triphosphate metabolite, this compound triphosphate (4',5'-DDUTP), is hypothesized to disrupt DNA synthesis through two primary mechanisms: DNA chain termination and inhibition of key enzymes in the pyrimidine synthesis pathway.
The unsaturated bond at the 4',5'-position of the ribose moiety is a significant structural alteration. It is plausible that once 4',5'-DDUTP is incorporated into a growing DNA strand by DNA polymerases, the altered sugar conformation prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate. This would lead to the termination of DNA chain elongation, a mechanism employed by other dideoxynucleoside analogs like 2',3'-dideoxycytidine[2].
Caption: Proposed mechanism of DNA chain termination by 4',5'-DDUTP.
The monophosphate form, 4',5'-DDUMP, may act as an inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo pyrimidine biosynthetic pathway, responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[3]. Inhibition of TS leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. This mechanism is central to the action of 5-fluorouracil (B62378) and its derivatives[4].
Caption: Proposed inhibition of Thymidylate Synthase by 4',5'-DDUMP.
Induction of Apoptosis
The disruption of DNA replication and the integrity of the genome through chain termination and nucleotide pool imbalance are potent triggers for cell cycle arrest and the induction of apoptosis. The accumulation of DNA strand breaks and replication stress would likely activate DNA damage response pathways, leading to the activation of pro-apoptotic proteins and the execution of programmed cell death.
Caption: Logical workflow from DNA damage to apoptosis.
Quantitative Data
| Parameter | Cell Line | Value | Reference Compound |
| Growth Inhibition (IC₅₀) | HCT-8 (Human Colon Cancer) | 55 µM | BBBAU (a pyrimidine acyclonucleoside)[5] |
| Growth Inhibition (IC₅₀) | Ehrlich Ascites Tumor Cells | 48 µM | 5'-deoxy-5-fluorouridine[4] |
| Enzyme Inhibition (Kᵢ) | Human Recombinant TS | 8.0 µM | BBBAUMP (monophosphate of BBBAU)[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating and confirming the proposed mechanism of action for this compound.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HCT-116 or breast cancer MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the ability of the compound's monophosphate form to inhibit TS activity.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human TS, the substrate dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the synthesized 4',5'-DDUMP to the reaction mixture.
-
Initiation and Monitoring: Initiate the reaction and monitor the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor to dihydrofolate.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
DNA Polymerase Chain Elongation Assay
This assay determines if the triphosphate form of the compound acts as a DNA chain terminator.
-
Reaction Setup: Prepare a reaction mixture containing a primed DNA template, a DNA polymerase (e.g., human DNA polymerase β), a mixture of three standard dNTPs, and the fourth dNTP radiolabeled.
-
Inhibitor Addition: In parallel reactions, add increasing concentrations of 4',5'-DDUTP.
-
Reaction and Termination: Incubate the reactions at 37°C to allow for DNA synthesis. Terminate the reactions by adding EDTA.
-
Product Analysis: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radiolabeled DNA products by autoradiography. A ladder of shorter DNA fragments in the presence of 4',5'-DDUTP indicates chain termination.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine if the compound causes cell cycle arrest.
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium (B1200493) iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase would be consistent with the proposed mechanism.
Conclusion
This compound is a nucleoside analog with a proposed mechanism of action centered on the disruption of DNA synthesis. Its putative pathway involves intracellular phosphorylation to an active triphosphate form, which then likely acts as a DNA chain terminator and whose monophosphate precursor may inhibit thymidylate synthase. These actions are expected to induce replication stress, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While this guide provides a scientifically grounded hypothesis for its mechanism, rigorous experimental validation is required to confirm these details and to fully characterize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of 5-fluoro-2'-deoxyuridine antineoplastic activity by 5-benzyloxybenzyloxybenzylacyclouridine in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4',5'-Didehydro-5'-deoxyuridine: A Technical Overview of a Pyrimidine Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog with a structural resemblance to the natural pyrimidine (B1678525) nucleoside, deoxyuridine. While often mistakenly categorized in some commercial databases as a purine (B94841) analog, its chemical structure firmly places it within the pyrimidine analog class of compounds. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related pyrimidine nucleoside analogs to elucidate its potential mechanisms of action, experimental evaluation, and therapeutic relevance. The primary anticancer mechanisms of pyrimidine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis.[1] This document summarizes the available, albeit limited, direct data on this compound and supplements it with a robust comparative analysis of analogous compounds to provide a predictive framework for its biological function.
Introduction: The Role of Pyrimidine Nucleoside Analogs in Oncology
Pyrimidine nucleoside analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid metabolism.[2][3] These agents, which mimic endogenous nucleosides like cytidine, thymidine (B127349), and uridine (B1682114), can disrupt cellular processes in several ways. Once transported into the cell, they are phosphorylated to their active nucleotide forms. These activated analogs can then inhibit key enzymes involved in DNA and RNA synthesis or be directly incorporated into growing nucleic acid chains, leading to chain termination and the activation of DNA damage response pathways.[4] This disruption of DNA replication and repair ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[4][5]
This compound, with its uridine base, is structurally a pyrimidine nucleoside analog. The didehydro modification in the ribose sugar moiety is a key feature that likely influences its interaction with cellular machinery. While specific data for this compound is sparse, the well-documented activities of other deoxyuridine analogs provide a strong basis for understanding its potential biological effects.
Inferred Mechanism of Action
Based on the established mechanisms of analogous pyrimidine nucleosides, this compound is predicted to exert its biological activity through two primary pathways: inhibition of DNA synthesis and induction of apoptosis.
Inhibition of DNA Synthesis
The primary mechanism of action for many pyrimidine nucleoside analogs is the disruption of DNA synthesis.[2] This can occur through several interconnected processes:
-
Enzymatic Inhibition: After intracellular phosphorylation, the analog can act as a competitive or non-competitive inhibitor of enzymes crucial for DNA synthesis. A key target for uridine analogs is thymidylate synthase (TS), which is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[6] Inhibition of TS leads to a depletion of the dTTP pool, stalling DNA synthesis.
-
DNA Incorporation and Chain Termination: The triphosphate form of the nucleoside analog can be incorporated into the growing DNA strand by DNA polymerases. The structural modification of this compound in the sugar ring could lead to chain termination due to the inability to form a phosphodiester bond with the subsequent nucleotide.[7]
-
Induction of DNA Damage: The incorporation of a fraudulent base can lead to DNA strand breaks and trigger a DNA damage response, further contributing to cytotoxicity.[4]
The following diagram illustrates the general workflow for how a pyrimidine nucleoside analog like this compound is believed to inhibit DNA synthesis.
Caption: Inferred metabolic activation and mechanism of action for this compound.
Induction of Apoptosis
The cellular stress caused by DNA synthesis inhibition and DNA damage ultimately converges on the activation of apoptotic pathways.[4] Nucleoside analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage is sensed by proteins such as ATM and ATR, which in turn activate a signaling cascade leading to the activation of p53.[4] p53 can then upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
-
Extrinsic Pathway: Some nucleoside analogs have been shown to upregulate the expression of death receptors like Fas or DR5 on the cell surface, sensitizing the cells to apoptosis initiated by their respective ligands.
The following diagram outlines the general signaling pathways for apoptosis induction by pyrimidine nucleoside analogs.
Caption: General apoptotic signaling pathways induced by pyrimidine nucleoside analogs.
Quantitative Biological Data (Comparative Analysis)
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| 5-Fluoro-2'-deoxyuridine | HCT-8 | Growth Inhibition | IC50 | Potentiated by BBBAU | [Cancer Res. 1992;52(7):1729-36][7] |
| 5'-Deoxy-5-fluorouridine | Ehrlich Ascites | Clonogenicity | LD50 | 48 µM (2-hour exposure) | [Cancer Chemother Pharmacol. 1983;11(2):102-5][6] |
| 5-Carboxy-2'-deoxyuridine | HEp-2 | Growth Inhibition | % Inhib. | 21% @ 1.0 µM, 67% @ 10 µM, 91% @ 100 µM | [Antimicrob Agents Chemother. 1983;24(4):558-63][8][9] |
| 5-iodo-4-thio-2′-deoxyuridine | MCF-7 | Clonogenic Assay | Surviving Fraction | 59.8% @ 100 µM + 0.5 Gy IR | [Molecules. 2019;24(6):1052][10] |
| XYZ-I-73 (5-FU analog) | MiaPaCa-2 | Cell Viability | IC50 | 3.6 ± 0.4 µM | [Biomed Pharmacother. 2023;161:114502][11] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of a novel pyrimidine nucleoside analog like this compound.
Synthesis of Pyrimidine Nucleoside Analogs
While a specific protocol for this compound is not available, a general approach for the synthesis of related analogs often involves the modification of a starting uridine or deoxyuridine molecule. For example, the synthesis of 5'-substituted analogs can be achieved through a multi-step process involving protection of hydroxyl groups, modification at the 5' position, and subsequent deprotection and phosphorylation.[12]
General Workflow for Synthesis of a 5'-Modified Deoxyuridine Analog:
-
Protection of 3'- and 5'-Hydroxyl Groups: The starting 2'-deoxyuridine (B118206) is treated with a protecting group reagent (e.g., trityl chloride for the 5'-OH and benzyl (B1604629) bromide for the 3'-OH) to prevent unwanted reactions at these positions.
-
Modification of the 5' Position: The protected intermediate is then subjected to the desired chemical transformation at the 5' position.
-
Deprotection: The protecting groups are removed to yield the modified nucleoside.
-
Phosphorylation: The 5'-hydroxyl group is phosphorylated using an appropriate phosphorylating agent (e.g., POCl₃) to generate the monophosphate, which can then be further converted to the di- and triphosphate forms.
Caption: General synthetic workflow for 5'-modified deoxyuridine analogs.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effect of the compound on cancer cell lines.
-
MTT/XTT Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) product and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
-
Clonogenic Assay:
-
Treat a known number of cells with the compound for a defined period.
-
Plate the cells at a low density in fresh medium and allow them to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies and calculate the surviving fraction compared to the untreated control.
-
DNA Synthesis Inhibition Assay
This assay directly measures the effect of the compound on DNA replication.
-
5-Ethynyl-2'-deoxyuridine (EdU) Incorporation Assay:
-
Culture cells in the presence of various concentrations of this compound.
-
Pulse the cells with EdU for a short period (e.g., 1-2 hours). EdU is a thymidine analog that is incorporated into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect the incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify the level of DNA synthesis.
-
Apoptosis Assays
These assays confirm that the observed cytotoxicity is due to programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the compound for a time course determined from viability assays.
-
Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blotting for Apoptosis Markers:
-
Treat cells with the compound and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.
-
Caption: A typical experimental workflow for the in vitro evaluation of a novel pyrimidine nucleoside analog.
Conclusion and Future Directions
This compound is a pyrimidine nucleoside analog with the potential for anticancer activity, likely through the established mechanisms of DNA synthesis inhibition and apoptosis induction. While direct experimental evidence for this specific compound is limited, a strong inferential case can be made based on the extensive research on closely related analogs.
Future research should focus on obtaining direct quantitative data for this compound. Key studies would include:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values and spectrum of activity.
-
Enzymatic assays to identify its specific molecular targets (e.g., thymidylate synthase, DNA polymerases).
-
Detailed cell cycle analysis to confirm its effects on cell cycle progression.
-
In vivo studies in animal models to evaluate its efficacy and toxicity profile.
A thorough investigation of this compound is warranted to fully characterize its biological activity and assess its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of certain 2'-deoxyuridine derivatives containing substituted phenoxy groups attached to C-5'; evaluation as potential dUTP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antitumor Properties of 4',5'-Didehydro-5'-deoxyuridine: A Technical Overview Based on Analogous Compounds
Introduction
4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog. Nucleoside analogs represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through interference with nucleic acid synthesis and metabolism.[1] These compounds mimic endogenous nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes crucial for nucleotide biosynthesis, leading to cell cycle arrest and apoptosis. This document provides a technical overview of the potential in vitro antitumor properties of this compound, with a focus on its likely mechanisms of action, methodologies for its evaluation, and the signaling pathways it may modulate.
Postulated Mechanism of Action
Based on the known mechanisms of similar uridine (B1682114) analogs, this compound is likely to exert its antitumor effects through one or more of the following mechanisms:
-
Inhibition of DNA Synthesis: As a nucleoside analog, this compound may be phosphorylated intracellularly to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation during replication.[1]
-
Induction of Apoptosis: The disruption of DNA synthesis and the generation of DNA damage can trigger programmed cell death, or apoptosis.[1] This is a common outcome for cells treated with nucleoside analogs.
Quantitative Data on Antitumor Activity (Hypothetical)
Due to the lack of specific data for this compound, the following table presents a hypothetical summary of quantitative data that would typically be generated to characterize its in vitro antitumor activity. The values are for illustrative purposes and are based on data reported for other deoxyuridine analogs.
| Cell Line | Cancer Type | Assay Type | Endpoint | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | IC50 (µM) | 15.5 |
| HeLa | Cervical Adenocarcinoma | SRB Assay | GI50 (µM) | 12.8 |
| A549 | Lung Carcinoma | AlamarBlue Assay | IC50 (µM) | 25.2 |
| HCT116 | Colon Carcinoma | Clonogenic Assay | % Inhibition at 10 µM | 65% |
| Jurkat | T-cell Leukemia | Annexin V/PI | % Apoptosis at 24h | 45% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to investigate the in vitro antitumor properties of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
b) Sulforhodamine B (SRB) Assay
-
Principle: Measures total protein content, which is proportional to cell number.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane integrity.
-
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
a) Propidium Iodide (PI) Staining
-
Principle: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the antitumor activity of this compound.
References
4',5'-Didehydro-5'-deoxyuridine: An In-depth Technical Guide on its Postulated Effects on DNA Synthesis and Apoptosis
Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological effects of 4',5'-didehydro-5'-deoxyuridine (d4U). This technical guide, therefore, provides an in-depth analysis of its potential effects by examining the established mechanisms of structurally similar and well-characterized nucleoside analogs. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically-grounded extrapolation.
Introduction
This compound (d4U), also known by its chemical name 1-(5-Deoxy-beta-D-erythro-pent-4-enofuranosyl)uracil, is classified as a purine (B94841) nucleoside analog[1]. This class of compounds exhibits broad antitumor activity, which is generally attributed to their ability to interfere with DNA synthesis and induce programmed cell death (apoptosis)[1][2]. While direct evidence for d4U is wanting, the extensive research on other nucleoside analogs provides a strong foundation for postulating its mechanism of action and biological consequences.
This guide will synthesize the current understanding of how nucleoside analogs impact cellular processes, focusing on DNA synthesis and apoptosis. We will present quantitative data from studies on related compounds, detail relevant experimental protocols, and visualize the key signaling pathways.
Postulated Mechanism of Action of this compound
Based on the behavior of other nucleoside analogs, d4U is likely to exert its cytotoxic effects through a multi-step process following its transport into the cell.
-
Anabolic Activation: d4U would likely be phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form (d4U-TP).
-
Inhibition of DNA Synthesis: The triphosphate form, d4U-TP, could act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleotides for incorporation into the growing DNA strand.
-
Chain Termination: Upon incorporation, the unsaturated bond at the 4',5'-position of the ribose sugar moiety could prevent the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.
-
DNA Damage and Cell Cycle Arrest: The accumulation of terminated DNA strands would be recognized by the cell's DNA damage response (DDR) machinery, leading to cell cycle arrest, typically at the S or G2/M phase, to allow for DNA repair.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways would trigger apoptosis.
Effects on DNA Synthesis: Insights from Related Compounds
Numerous studies on nucleoside analogs have quantified their inhibitory effects on DNA synthesis. The following table summarizes key findings for representative compounds.
| Nucleoside Analog | Cell Line(s) | IC50 / Inhibition | Experimental Assay | Reference |
| 5-Fluorodeoxyuridine (FUdR) | Ehrlich ascites tumor cells | LD50 of 48 µM (2-hour exposure) | Clonogenicity assay | [3] |
| 2',2'-difluorodeoxycytidine (dFdC) | Human lymphoblastoid CEM cells | Concentration-dependent inhibition | Whole-cell DNA synthesis assay | [4] |
| 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) | A549, TK6, WTK1 | Perturbs S phase progression | Flow cytometry | [5] |
| 5-vinyl-2'-deoxyuridine (VdU) with PINK | Cultured human cells | Synergistic cytotoxicity, S-phase accumulation | Cell viability assays, Flow cytometry | [6] |
Induction of Apoptosis: Insights from Related Compounds
The induction of apoptosis is a hallmark of the cytotoxic activity of nucleoside analogs. This process is mediated by complex signaling cascades.
| Nucleoside Analog | Cell Line(s) | Apoptotic Effect | Key Mediators | Reference |
| 5-ethynyl-2'-deoxyuridine (EdU) | A549, TK6, WTK1 | Induces apoptosis | p53, Chk2, ATM, H2AX phosphorylation | [5] |
| 5-vinyl-2'-deoxyuridine (VdU) with PINK | Cultured human cells | Induces apoptosis | DNA double-strand breaks | [6] |
| General Nucleoside Analogs | Various | Activation of apoptotic pathways | DNA damage sensors (ATM, ATR, DNA-PK) | [7] |
Experimental Protocols
This section details the methodologies commonly employed to investigate the effects of nucleoside analogs on DNA synthesis and apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of cancer cell lines are used, such as A549 (lung carcinoma), HeLa (cervical cancer), and Jurkat (T-lymphocyte) cells.
-
Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation and Treatment: The nucleoside analog is dissolved in a suitable solvent (e.g., DMSO or sterile water) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells for specific durations.
DNA Synthesis Assays
-
BrdU/EdU Incorporation Assay:
-
Cells are seeded in multi-well plates or on coverslips.
-
After treatment with the test compound, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) is added to the culture medium for a defined period (e.g., 1-2 hours) to be incorporated into newly synthesized DNA.
-
Cells are fixed and, in the case of BrdU, the DNA is denatured to expose the incorporated BrdU.
-
Incorporated BrdU is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Incorporated EdU is detected via a "click" reaction with a fluorescent azide.
-
The fluorescence intensity, proportional to the amount of DNA synthesis, is quantified by flow cytometry or fluorescence microscopy.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treated and untreated cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are in the early stages of apoptosis, while Annexin V and PI double-positive cells are in the late stages of apoptosis or are necrotic.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Treated cells are fixed and permeabilized.
-
The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells.
-
The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
The fluorescent signal from the labeled DNA is detected by fluorescence microscopy or flow cytometry.
-
Western Blotting for Signaling Pathway Analysis
-
Total protein is extracted from treated and untreated cells.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated H2AX, cleaved caspase-3, p53).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Postulated Signaling Pathway for d4U-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodeoxyuridine improves the cytotoxic effect of cisplatin: a comparison with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyuridine (OHUrd) | Nucleoside Antimetabolite/Analog | 957-77-7 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nelarabine - LKT Labs [lktlabs.com]
An In-depth Technical Guide on Structural Analogs and Derivatives of 4',5'-Didehydro-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4',5'-Didehydro-5'-deoxyuridine and its Analogs
This compound is a pyrimidine (B1678525) nucleoside analog that has been noted for its potential as an antitumor agent. Its mechanism of action is generally understood to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Structurally, it is a derivative of deoxyuridine, characterized by a double bond between the 4' and 5' carbons of the ribose sugar moiety. This modification, along with the absence of a 5'-hydroxyl group, confers unique chemical properties that can influence its biological activity.
While specific research on a wide array of direct derivatives of this compound is limited in publicly available literature, the broader class of deoxyuridine analogs represents a rich field of study in medicinal chemistry. These analogs are pivotal in the development of antiviral and anticancer therapies. This guide will provide a comprehensive overview of the core compound, this compound, and delve into the synthesis, biological activities, and mechanisms of action of its broader structural analogs and derivatives.
Clarification on Classification: It is important to note that while some commercial sources classify this compound as a purine (B94841) nucleoside analog, this is incorrect. As its name indicates, it is a derivative of uridine, which is a pyrimidine nucleoside.[1]
Core Compound: this compound
Chemical Structure:
-
IUPAC Name: 1-[(2R,3R)-3-hydroxy-5-methylidene-2,3-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
-
Molecular Formula: C₉H₁₀N₂O₄
-
Molecular Weight: 210.19 g/mol
Biological Activity:
This compound is recognized for its broad antitumor activity, which is attributed to its ability to inhibit DNA synthesis and promote apoptosis.[1] As a nucleoside analog, it can be metabolized within the cell and interfere with the synthesis of nucleic acids, which is a hallmark of rapidly proliferating cancer cells.
Structural Analogs and Derivatives of Deoxyuridine
The therapeutic potential of deoxyuridine analogs is vast, with modifications typically made at the C5 position of the uracil (B121893) base or at various positions of the deoxyribose sugar. These modifications are designed to alter the compound's interaction with key enzymes involved in nucleotide metabolism and DNA replication.
C5-Substituted Deoxyuridine Analogs
Modifications at the C5 position of the uracil ring have yielded some of the most clinically significant nucleoside analogs.
-
5-Fluorodeoxyuridine (FUdR): A potent antineoplastic agent that, once converted to its monophosphate form (FdUMP), inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349).
-
5-Iododeoxyuridine (IUdR): An antiviral agent, particularly against herpes simplex virus, that is incorporated into viral DNA, leading to a dysfunctional genome.
-
5-Trifluoromethyldeoxyuridine (Trifluridine): An antiviral drug that inhibits thymidylate synthase and is also incorporated into viral DNA.
-
5-Carboxy-2'-deoxyuridine: A metabolite of trifluridine (B1683248) that exhibits cytostatic activity by inhibiting the de novo pyrimidine biosynthetic pathway.
-
5-Vinyldeoxyuridine and (E)-5-(2-Bromovinyl)deoxyuridine (BVDU): Potent antiviral agents against herpes simplex virus type 1 and varicella-zoster virus.
Sugar-Modified Deoxyuridine Analogs
Modifications to the deoxyribose moiety can affect the compound's phosphorylation, incorporation into DNA, and interaction with polymerases.
-
2',3'-Didehydro-2',3'-dideoxythymidine (Stavudine, d4T): An anti-HIV nucleoside reverse transcriptase inhibitor. Although a thymidine analog, its didehydro-dideoxy structure is relevant to the core topic.
-
5'-Amino-5'-deoxythymidine: An analog that can be further modified to create derivatives with varied biological activities.
Quantitative Data on Deoxyuridine Analogs
The following tables summarize key quantitative data for various deoxyuridine analogs, providing a comparative overview of their biological activity.
Table 1: Anticancer Activity of Deoxyuridine Analogs
| Compound | Cell Line | Activity Metric | Value | Reference |
| 5-Fluorodeoxyuridine (Floxuridine) | Human Colon Cancer (HCT-8) | IC50 | Not specified, but potentiates FdUrd growth inhibition | |
| 5-Carboxy-2'-deoxyuridine | Human Epidermoid Carcinoma (HEp-2) | Growth Inhibition | 21% at 1.0 µM, 67% at 10 µM, 91% at 100 µM | |
| 5-(Benzyloxybenzyloxybenzyl)acyclouridine (BBBAU) | Human Colon Cancer (HCT-8) | IC50 | 55 µM | |
| BBBAUMP (monophosphate of BBBAU) | Human Recombinant Thymidylate Synthase | Ki | 8.0 µM |
Table 2: Antiviral Activity of Deoxyuridine Analogs
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| 5-Iododeoxyuridine (Idoxuridine) | Herpes Simplex Virus Type 1 (HSV-1) | Not specified | - | Potent antiviral | |
| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 & 2 | Not specified | ID50 | 0.2 µg/ml |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of deoxyuridine analogs.
Synthesis of 5-(Azidomethyl)-2'-deoxyuridine
This protocol describes a selective method for the synthesis of a C5-modified deoxyuridine analog.
Materials:
-
5-(Bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine
-
Lithium azide (B81097)
-
Anhydrous Dimethylformamide (DMF)
-
Methanolic ammonia (B1221849)
Procedure:
-
Dissolve 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine in anhydrous DMF.
-
Add lithium azide to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanolic ammonia and stir at room temperature to effect deacetylation.
-
Evaporate the solvent and purify the crude product by column chromatography on silica (B1680970) gel to yield 5-(azidomethyl)-2'-deoxyuridine.
Thymidylate Synthase Inhibition Assay
This protocol details a common method for assessing the inhibitory activity of deoxyuridine analogs against thymidylate synthase.
Materials:
-
Recombinant human thymidylate synthase (TS)
-
2'-Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (mTHF)
-
Test compound (deoxyuridine analog)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and mTHF in a cuvette.
-
Add the test compound at various concentrations to different cuvettes.
-
Initiate the reaction by adding a known amount of recombinant human TS.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of mTHF to dihydrofolate (DHF), a product of the TS-catalyzed reaction.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Due to the limited specific information on this compound, the following diagrams illustrate general pathways and workflows relevant to the broader class of deoxyuridine analogs.
General Metabolic Activation and Mechanism of Action of Deoxyuridine Analogs
This diagram illustrates the intracellular activation of a generic deoxyuridine analog and its subsequent inhibition of DNA synthesis.
Caption: Metabolic activation of deoxyuridine analogs and their targets.
Experimental Workflow for Evaluating Antiviral Activity
This diagram outlines a typical workflow for screening and characterizing the antiviral activity of novel deoxyuridine analogs.
Caption: Workflow for antiviral evaluation of deoxyuridine analogs.
Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutic agents. While specific data on its derivatives are scarce, the extensive research on the broader class of deoxyuridine analogs provides a robust framework for future investigations. The principles of C5 and sugar modification, coupled with established protocols for synthesis and biological evaluation, offer a clear path for exploring the structure-activity relationships of novel this compound derivatives. Further research into this specific class of compounds is warranted to unlock their full therapeutic potential in oncology and virology.
References
An In-depth Technical Guide to 4',5'-Didehydro-5'-deoxyuridine: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog of uridine (B1682114) characterized by a double bond between the 4' and 5' carbons of the ribose sugar moiety. This structural modification confers unique physicochemical and biological properties, positioning it as a molecule of interest in cancer research and drug development. As a nucleoside antimetabolite, its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects from formulation to biological uptake.
| Property | Value | Source |
| Chemical Structure | ||
| IUPAC Name | 1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | [1] |
| Synonyms | 1-(5-Deoxy-beta-D-erythro-pent-4-enofuranosyl)uracil | [2] |
| CAS Number | 14365-63-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 169-170 °C | [1] |
| pKa (Predicted) | 9.34 ± 0.10 | [1] |
| Solubility | DMSO: 100 mg/mL (with ultrasonic) | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis and Purification
The synthesis of this compound can be achieved from uridine through a multi-step process. A representative synthetic scheme is outlined below, followed by a general purification protocol.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
A common synthetic route involves the protection of the hydroxyl groups of uridine, followed by modification at the 5' position to introduce a leaving group, and subsequent elimination to form the double bond. A general protocol is as follows:
-
Protection of Uridine: To a solution of uridine in a suitable solvent (e.g., pyridine), add a protecting group reagent (e.g., acetic anhydride (B1165640) or a silylating agent) to protect the 2' and 3'-hydroxyl groups. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Modification of the 5'-Hydroxyl Group: The protected uridine is then reacted to introduce a good leaving group at the 5' position. This can be achieved by tosylation or mesylation. For example, tosyl chloride is added to a solution of the protected uridine in pyridine, and the reaction is stirred, often at a reduced temperature.
-
Elimination Reaction: The 5'-modified intermediate is treated with a base (e.g., sodium methoxide (B1231860) in methanol) to induce an elimination reaction, forming the 4',5'-didehydro bond. The reaction is typically refluxed for several hours.[4]
-
Deprotection: The protecting groups on the 2' and 3'-hydroxyls are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.
Experimental Protocol: Purification
Purification of the crude product is typically achieved by column chromatography followed by recrystallization.
-
Column Chromatography: The crude reaction mixture is concentrated and subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, such as dichloromethane (B109758) and methanol, to separate the desired product from byproducts and unreacted starting materials. Fractions are collected and analyzed by TLC.
-
Recrystallization: Fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., acetone) to obtain a highly pure crystalline product.[1] The purity of the final compound can be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound exhibits its antitumor activity primarily through the inhibition of DNA synthesis and the induction of apoptosis.[2]
Inhibition of DNA Synthesis
As a nucleoside analog, this compound is taken up by cells and is anabolically converted to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of the growing DNA chain upon incorporation. The presence of the didehydro modification likely alters the sugar pucker and overall conformation, preventing the formation of a phosphodiester bond with the incoming nucleotide.
Experimental Protocol: DNA Synthesis Inhibition Assay (EdU Incorporation Assay)
The inhibition of DNA synthesis can be quantified using a 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay.
-
Cell Culture and Treatment: Seed cancer cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time.
-
EdU Labeling: Add EdU, a thymidine (B127349) analog, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100).
-
Click Chemistry Reaction: Perform a click reaction by adding a fluorescently labeled azide (B81097) that will covalently bind to the alkyne group of the incorporated EdU.
-
Analysis: The amount of incorporated EdU, and thus the level of DNA synthesis, can be quantified by measuring the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Induction of Apoptosis
The cytotoxic effects of this compound are also mediated by the induction of programmed cell death, or apoptosis. The incorporation of the nucleoside analog into DNA can trigger a DNA damage response, leading to cell cycle arrest and the activation of apoptotic signaling pathways.
Apoptosis Signaling Pathway
Caption: Proposed apoptosis signaling pathway induced by this compound.
This proposed pathway suggests that upon incorporation into DNA, this compound induces a DNA damage response, which can lead to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)
The induction of apoptosis can be assessed using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). An increase in the percentage of Annexin V-positive cells in the treated population compared to the control indicates the induction of apoptosis.
Conclusion
This compound is a promising nucleoside analog with demonstrated antitumor properties. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable candidate for further investigation in cancer therapy. This technical guide has summarized the key physicochemical properties, provided a general synthetic and purification framework, and detailed the primary mechanisms of its biological activity. The experimental protocols provided offer a starting point for researchers to further explore the potential of this compound in various cancer models. Further studies are warranted to fully elucidate its detailed mechanism of action, including the specific signaling pathways involved and its in vivo efficacy and safety profile.
References
The Dawn of Modified Nucleosides: Early Investigations into Uridine Analogs for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cancer therapeutics has long involved the exploration of molecules that can selectively target and disrupt the rapid proliferation of cancer cells. Among the earliest and most enduring strategies is the development of nucleoside analogs, synthetic molecules that mimic the natural building blocks of DNA and RNA. By masquerading as endogenous nucleosides, these compounds can insinuate themselves into cellular metabolic pathways, leading to DNA synthesis inhibition, apoptosis, and ultimately, cell death. This technical guide delves into the foundational research on a class of modified uridine (B1682114) nucleosides, with a particular focus on analogs that have been pivotal in shaping our understanding of anti-cancer drug design. While direct early research on 4',5'-Didehydro-5'-deoxyuridine is not extensively documented in seminal early cancer studies, this guide will focus on closely related and well-studied uridine derivatives that laid the groundwork for this field. These include 5-Fluorodeoxyuridine (FUdR), 5-Iododeoxyuridine (IUdR), and 5'-Deoxy-5-fluorouridine (5'-dFUrd). We will explore their mechanisms of action, summarize key quantitative data from early in vitro and in vivo studies, detail experimental protocols, and visualize the critical cellular pathways they influence.
Core Concepts: The Mechanism of Action of Uridine Analogs
The primary anticancer mechanism of many uridine analogs revolves around the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.[1] By blocking TS, these analogs deplete the intracellular pool of thymidine triphosphate (dTTP), leading to an imbalance of deoxynucleotide triphosphates (dNTPs) and subsequent inhibition of DNA replication and repair. This disruption triggers a cascade of cellular stress responses, culminating in cell cycle arrest and apoptosis.[1] Some analogs can also be incorporated into DNA and RNA, further contributing to their cytotoxic effects.[1][2]
Quantitative Data from Early In Vitro Studies
The following tables summarize key quantitative data from early cytotoxicology studies of various uridine analogs against different cancer cell lines. These studies were instrumental in establishing the therapeutic potential of these compounds.
| Compound | Cell Line | Assay Type | IC50 / LD50 | Citation |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | Clonogenic Assay | 32 µM | [3] |
| MCF-7 (Breast Carcinoma) | Clonogenic Assay | 35 µM | [3] | |
| MG-63 (Osteosarcoma) | Clonogenic Assay | 41 µM | [3] | |
| HCT-8 (Colon Tumor) | Clonogenic Assay | 200 µM | [3] | |
| Colo-357 (Pancreatic Tumor) | Clonogenic Assay | 150 µM | [3] | |
| HL-60 (Promyelocytic Leukemia) | Clonogenic Assay | 470 µM | [3] | |
| Human Bone Marrow Stem Cells | Clonogenic Assay | 580 µM | [3] | |
| 5-Fluoro-2'-deoxyuridine (FUdR) | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 0.51 nM | [4] |
| 5-FUdr-anti-Ly-2.1 Conjugate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 6 nM | [4] |
| 5-FUdr-succinate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 5.2 nM | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols from early studies on uridine analogs.
Synthesis of 5-Iodo-4-Thio-2′-Deoxyuridine (ISdU)
This protocol describes a two-step synthesis of a modified uridine analog.[5]
-
Synthesis of 3′,5′-di-O-acetyl-5-Iodo-4-Thio-2′-Deoxyuridine:
-
Dissolve 3′,5′-di-O-acetyl-5-iodo-2′-deoxyuridine (1.28 g, 2.92 mmol) in 1,4-dioxane (B91453) (40 mL).
-
Add P₂S₅ (1.95 g, 8.76 mmol) to the solution.
-
Reflux the mixture until thin-layer chromatography (TLC) analysis (CHCl₃:CH₃OH, 30:1) indicates the complete disappearance of the starting material (approximately 2–3 hours).
-
Remove the solvent under reduced pressure.
-
Treat the residue several times with CHCl₃.
-
Combine the chloroform (B151607) extracts and evaporate the solvent.
-
Purify the residue using a silica (B1680970) gel column eluted with CHCl₃:CH₃OH, 20:1.
-
-
Synthesis of 5-Iodo-4-Thio-2′-Deoxyuridine:
-
Dissolve 3′,5′-di-O-acetyl-5-iodo-4-thio-2′-deoxyuridine (1.06 g, 2.33 mmol) in methanol (B129727) (25 mL) and stir at 0 °C.
-
Prepare a methanolic sodium methoxide (B1231860) solution (0.186 g, 4.66 mmol) from NaH and anhydrous methanol and add it in portions to the reaction mixture.
-
Stir the mixture at room temperature until TLC analysis shows the complete disappearance of the substrate (approximately 10 minutes).
-
Purify the product on a silica gel column eluted with CHCl₃:CH₃OH, 20:1 to yield a yellow solid (0.428 g, 47.8% yield).[5]
-
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol was used to determine the cytotoxic effects of 5'-dFUrd and other fluoropyrimidines on human tumor cell lines and bone marrow stem cells.[3]
-
Cell Preparation: Culture human tumor cell lines (e.g., 47-DN, MCF-7, MG-63, HCT-8, Colo-357, HL-60) and human bone marrow stem cells under appropriate conditions.
-
Drug Exposure: Expose the cells to various concentrations of the test compounds (e.g., 5'-dFUrd, 5-fluorouracil, 5-fluoro-2'-deoxyuridine) for a 3-hour period.
-
Clonogenic Growth: After drug exposure, wash the cells and plate them at a low density in a suitable semi-solid medium to allow for colony formation.
-
Incubation: Incubate the plates for a period sufficient for visible colonies to form (typically 10-14 days).
-
Colony Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the percentage of colony formation relative to untreated control cells and determine the drug concentration that inhibits 50% of clonal growth (LD50).
Visualizing the Pathways
Understanding the complex interactions of these analogs within the cell is paramount. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Inhibition of Thymidylate Synthase by a 5-FUdr metabolite.
Caption: Workflow for a typical in vitro clonogenic assay.
Conclusion
The early research into uridine analogs like 5-Fluorodeoxyuridine, 5-Iododeoxyuridine, and 5'-Deoxy-5-fluorouridine was a watershed moment in the development of targeted cancer therapies. These pioneering studies not only established the potent anticancer activity of these compounds but also elucidated fundamental mechanisms of action that continue to inform drug discovery today. By inhibiting critical enzymes like thymidylate synthase and disrupting DNA synthesis, these molecules provided a powerful new tool in the oncologist's arsenal. The quantitative data, detailed experimental protocols, and our understanding of the underlying cellular pathways, all born from this early research, have paved the way for the development of more sophisticated and selective anticancer agents. The legacy of these foundational studies is a testament to the power of molecularly targeted approaches in the ongoing fight against cancer.
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of 4',5'-Didehydro-5'-deoxyuridine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Novel Nucleoside Analog for Anticancer Therapy
For Immediate Release
This technical guide provides a comprehensive overview of the therapeutic potential of 4',5'-Didehydro-5'-deoxyuridine, a purine (B94841) nucleoside analog with promising applications in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anticancer therapeutics. While direct and extensive research on this compound is emerging, this guide consolidates the available information and extrapolates from the well-established knowledge of closely related nucleoside analogs to illuminate its potential mechanisms of action and pathways for future investigation.
Introduction: The Rise of Nucleoside Analogs in Cancer Therapy
Nucleoside analogs represent a cornerstone of modern chemotherapy, exerting their cytotoxic effects through interference with fundamental cellular processes such as DNA replication and repair. These small molecules mimic endogenous nucleosides, allowing them to be recognized and processed by cellular machinery. However, their structural modifications ultimately disrupt normal metabolic pathways, leading to the selective death of rapidly proliferating cancer cells.
This compound has been identified as a purine nucleoside analog with the potential for broad antitumor activity.[1] It is hypothesized to function through the inhibition of DNA synthesis and the induction of apoptosis, mechanisms well-documented for other compounds in its class.[1] This guide will delve into the theoretical framework supporting these mechanisms, drawing parallels with extensively studied uridine (B1682114) derivatives to provide a robust foundation for future research and development.
Postulated Mechanism of Action
The therapeutic effect of many nucleoside analogs is contingent on their intracellular phosphorylation to the active triphosphate form. This active metabolite can then interfere with nucleic acid synthesis through several mechanisms.
Inhibition of DNA Synthesis
It is proposed that the triphosphate derivative of this compound acts as a competitive inhibitor of DNA polymerases. By competing with natural deoxynucleoside triphosphates for incorporation into the growing DNA strand, it can lead to chain termination due to the modified sugar moiety. This disruption of DNA replication would trigger cell cycle arrest and, ultimately, apoptosis.
Induction of Apoptosis
The accumulation of DNA damage and the stalling of replication forks are potent inducers of programmed cell death, or apoptosis. Key signaling pathways involved in this process include the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. It is anticipated that this compound, by causing significant DNA distress, would activate these intrinsic apoptotic pathways.
Figure 1: Postulated signaling pathway for apoptosis induction.
Quantitative Data from Related Nucleoside Analogs
Due to the limited availability of specific quantitative data for this compound, this section presents representative data from well-characterized uridine analogs to provide a comparative framework for its potential efficacy.
| Compound | Cell Line | Assay Type | IC50 / Efficacy | Reference |
| 5-Fluorouracil (B62378) (5-FU) | B16a (Melanoma) | In vivo tumor growth | 76.5% of control tumor volume (50 mg/kg/day) | [2] |
| 5-Bromo-2'-deoxyuridine (BrdU) | B16a (Melanoma) | In vivo tumor growth | 68% of control tumor volume (100 mg/kg/day) | [2] |
| 5-Iodo-4-thio-2'-deoxyuridine (ISdU) | MCF-7 (Breast Cancer) | Clonogenic Assay | 59.8% survival at 100 µM with 0.5 Gy IR | [3] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | Clonogenic Assay | LD50 = 32 µM | [4] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 (Breast Carcinoma) | Clonogenic Assay | LD50 = 35 µM | [4] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 (Osteosarcoma) | Clonogenic Assay | LD50 = 41 µM | [4] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 (Colon Tumor) | Clonogenic Assay | LD50 = 200 µM | [4] |
| 5-FUdr-anti-Ly-2.1 | Murine Thymoma | [3H]deoxyuridine incorporation | IC50 = 6 nM | [5] |
| Free 5-FUdr | Murine Thymoma | [3H]deoxyuridine incorporation | IC50 = 0.51 nM | [5] |
Table 1: Comparative Cytotoxicity and Efficacy of Related Uridine Analogs. This table summarizes the inhibitory concentrations and efficacy of various uridine analogs in different cancer cell lines and in vivo models, providing a benchmark for the potential therapeutic window of this compound.
Experimental Protocols
The following section outlines detailed methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound. These protocols are based on established methods for studying nucleoside analogs.
Synthesis of this compound
A detailed, multi-step synthesis protocol would be required for the production of this compound for research purposes. While a comprehensive, publicly available protocol is not readily found, the general approach for synthesizing nucleoside analogs can be adapted. A generalized workflow is presented below.
Figure 2: Generalized workflow for the synthesis of the target compound.
Methodology: A detailed synthesis would likely involve the protection of the hydroxyl groups of a starting uridine material, followed by chemical modifications to introduce the double bond at the 4',5'-position and deoxygenation at the 5'-position. The final step would involve the removal of the protecting groups to yield the desired product, which would then be purified using techniques such as high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Western Blot
This method is used to detect the expression levels of key proteins involved in apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 3: Experimental workflow for Western blot analysis of apoptosis markers.
Future Directions and Conclusion
While direct experimental evidence for the therapeutic potential of this compound is currently limited, the foundational knowledge of related nucleoside analogs provides a strong rationale for its further investigation as an anticancer agent. The key next steps in the preclinical development of this compound should include:
-
Comprehensive in vitro screening: Evaluating its cytotoxicity across a broad panel of cancer cell lines to identify sensitive cancer types.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In vivo efficacy studies: Assessing its antitumor activity and toxicity in relevant animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromodeoxyuridine improves the cytotoxic effect of cisplatin: a comparison with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4',5'-Didehydro-5'-deoxyuridine (D4U) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Didehydro-5'-deoxyuridine (D4U) is a nucleoside analog that holds potential as a research tool and a candidate for therapeutic development. As an analog of deoxyuridine, it can be incorporated into cellular metabolic pathways, particularly in rapidly dividing cells, leading to various cellular effects. These application notes provide an overview of the potential uses of D4U in cell culture and detailed protocols for investigating its biological activity. The methodologies outlined below are based on established protocols for similar uridine (B1682114) analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-fluorodeoxyuridine (FUdR), and can be adapted for the study of D4U.
Mechanism of Action
The primary mechanism of action for many deoxyuridine analogs involves their incorporation into DNA during synthesis, leading to the disruption of DNA replication and repair.[1][2] Once administered to cells, D4U is likely phosphorylated by cellular kinases to its triphosphate form. This active form can then be incorporated into the DNA of rapidly dividing cells in place of thymidine.[1] This incorporation can disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[2][3] The cytotoxic effects of D4U are expected to be more pronounced in cancer cells due to their high rate of proliferation.[3]
Key Applications in Cell Culture
-
Cytotoxicity Assays: To determine the concentration-dependent effects of D4U on cell viability and identify the half-maximal inhibitory concentration (IC50).
-
Cell Cycle Analysis: To investigate the impact of D4U on cell cycle progression and identify specific checkpoints that are affected.
-
Apoptosis Assays: To determine if D4U induces programmed cell death and to quantify the apoptotic cell population.
-
DNA Damage Studies: To assess the extent of DNA damage caused by the incorporation of D4U.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to assess the effect of D4U on cell viability using a metabolic assay such as the MTT or WST-8 assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (D4U)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization buffer (for MTT assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of D4U in complete culture medium. Remove the old medium from the wells and add the D4U-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve D4U, e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.[4]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in D4U-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
D4U
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with D4U at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis in D4U-treated cells by staining with Annexin V and Propidium Iodide (PI).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
D4U
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with D4U as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of D4U on Various Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | Data | Data |
| Cell Line B | Data | Data |
| Cell Line C | Data | Data |
Table 2: Effect of D4U on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control | Data | Data | Data |
| D4U (X µM) | Data | Data | Data |
| D4U (Y µM) | Data | Data | Data |
Table 3: Induction of Apoptosis by D4U
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Data | Data |
| D4U (X µM) | Data | Data |
| D4U (Y µM) | Data | Data |
Visualization of Pathways and Workflows
Signaling Pathway of Deoxyuridine Analog-Induced Cell Death
Caption: Proposed signaling pathway for D4U-induced cytotoxicity.
Experimental Workflow for D4U Evaluation
Caption: General experimental workflow for evaluating D4U in cell culture.
Logical Relationship of Cellular Events
Caption: Logical cascade of cellular events following D4U treatment.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 3. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 4. dojindo.com [dojindo.com]
- 5. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4',5'-Didehydro-5'-deoxyuridine in Cancer Cell Line Studies: A Focus on Related 5'-Deoxyuridine Analogs
For the attention of: Researchers, scientists, and drug development professionals.
NOTE: Direct experimental data on the application of 4',5'-Didehydro-5'-deoxyuridine in cancer cell line studies is limited in publicly available scientific literature. Therefore, this document provides a detailed overview of the application of a closely related and well-studied 5'-deoxyuridine (B26244) analog, 5'-deoxy-5-fluorouridine (5'-dFUrd) , as a representative model. The methodologies and principles described herein are likely applicable to the study of this compound.
Introduction
This compound is a nucleoside analog that, like other similar compounds, is investigated for its potential as an anticancer agent.[1] These compounds are designed to interfere with nucleic acid synthesis and metabolism, leading to the inhibition of cancer cell proliferation and the induction of cell death.[1] The general mechanism of action for many nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[1]
This document outlines the typical applications of 5'-deoxyuridine analogs in cancer cell line studies, using 5'-deoxy-5-fluorouridine (5'-dFUrd) as a primary example. It includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and diagrams of relevant cellular pathways and experimental workflows.
Quantitative Data Summary
The cytotoxic effects of 5'-deoxyuridine analogs are typically evaluated across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.
Table 1: Cytotoxic Activity (IC50) of 5'-deoxy-5-fluorouridine (5'-dFUrd) in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 3-hour exposure |
| 47-DN | Breast Carcinoma | 32 |
| MCF-7 | Breast Carcinoma | 34 |
| MG-63 | Osteosarcoma | 38 |
| Colo-357 | Pancreatic Carcinoma | 155 |
| HCT-8 | Colon Carcinoma | 195 |
| HL-60 | Promyelocytic Leukemia | 465 |
Data sourced from a study on the cytotoxic activity of 5'-dFUrd in cultured human tumors.[2]
Mechanism of Action of 5'-Deoxyuridine Analogs
The primary mechanism of action for 5'-dFUrd involves its intracellular conversion to the active anticancer agent, 5-fluorouracil (B62378) (5-FU). This conversion is catalyzed by the enzyme thymidine (B127349) phosphorylase. 5-FU then exerts its cytotoxic effects through two main pathways:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA.[3]
-
Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into RNA, leading to errors in RNA processing and function.
The cytotoxicity of 5'-dFUrd is directly correlated with the intracellular metabolism to 5-FU and its subsequent incorporation into cellular macromolecules.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for the activation of 5'-dFUrd and a typical experimental workflow for evaluating its anticancer effects in vitro.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted for the specific compound and cell lines under investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (or 5'-dFUrd) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each cell cycle phase.
Conclusion
While specific data for this compound remains to be fully elucidated in public literature, the study of its close analog, 5'-dFUrd, provides a strong framework for its investigation as a potential anticancer agent. The protocols and methodologies outlined in this document serve as a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound and other novel nucleoside analogs in cancer cell line models. Further research is warranted to determine the specific cytotoxic profile and molecular targets of this compound.
References
Application Notes and Protocols for 4',5'-Didehydro-5'-deoxyuridine (NSC73735) as a Research Tool in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction
4',5'-Didehydro-5'-deoxyuridine, also identified by its National Service Center (NSC) number NSC73735, is a novel nucleoside analog that has emerged as a valuable research tool in oncology. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides.[1][2][3] Deoxyribonucleotides are essential building blocks for DNA synthesis and repair. By targeting RNR, NSC73735 effectively depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of DNA replication, cell cycle arrest, and ultimately, the inhibition of cancer cell proliferation.[2][4]
Notably, NSC73735 has demonstrated a degree of specificity for leukemia cells and is reported to be a more selective inhibitor of RNR than the conventional agent hydroxyurea.[2][3] A unique aspect of its mechanism is its ability to hinder the oligomerization of the large RNR subunit (R1).[2] These characteristics make NSC73735 a potent tool for investigating the roles of RNR and dNTP metabolism in cancer biology and for exploring novel therapeutic strategies.
These application notes provide an overview of the mechanism of action of NSC73735, detailed protocols for its use in key in vitro assays, and guidance for its application in oncology research.
Mechanism of Action and Signaling Pathway
NSC73735 exerts its anticancer effects by directly targeting ribonucleotide reductase. The inhibition of RNR leads to a cascade of downstream events that collectively halt cell proliferation.
-
RNR Inhibition: NSC73735 inhibits the catalytic activity of RNR, preventing the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).
-
dNTP Pool Depletion: The reduction in dNDP production leads to a significant decrease in the intracellular pools of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP).
-
Replication Stress and DNA Damage Response: The scarcity of dNTPs causes replication forks to stall during DNA synthesis, a condition known as replication stress. This can lead to the accumulation of single-stranded DNA and the activation of the DNA damage response (DDR) pathway, including the ATM and ATR kinases and their downstream effectors CHK1 and CHK2.
-
Cell Cycle Arrest: The activation of the DDR and the direct lack of dNTPs for DNA synthesis trigger cell cycle checkpoints, leading to an arrest, most prominently observed in the G1 phase for HL-60 leukemia cells.[2][4]
-
Inhibition of Proliferation and Apoptosis: Prolonged cell cycle arrest and the accumulation of DNA damage can ultimately induce programmed cell death (apoptosis), contributing to the cytotoxic effects of the compound.
Figure 1. Signaling pathway of NSC73735 in cancer cells.
Quantitative Data
Table 1: In Vitro Efficacy of NSC73735 in HL-60 Cells
| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Cell Viability | HL-60 | 10 µM | 24, 48, 72 hours | Time-dependent decrease in cell viability | [4] |
| Cell Cycle | HL-60 | 10 µM | 24 hours | Increase in G1 phase, decrease in S and G2 phases | [4] |
Note: Specific IC50 values for NSC73735 are not detailed in the primary literature. Researchers should perform dose-response experiments to determine the IC50 in their specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of NSC73735 on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of NSC73735 on cancer cells.
Figure 2. Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
NSC73735 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of NSC73735 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of NSC73735 on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
NSC73735
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of NSC73735 (e.g., 10 µM for HL-60 cells) or vehicle control for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by scraping/pipetting (for suspension cells). Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: In Vitro Ribonucleotide Reductase Activity Assay
This protocol provides a general method for measuring the direct inhibitory effect of NSC73735 on RNR activity.
Materials:
-
Purified RNR enzyme or cell lysate containing RNR
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM DTT, 20 µM FeCl3, 5 mM magnesium acetate, 2 mM ATP)
-
CDP (cytidine 5'-diphosphate) as a substrate
-
[14C]-CDP (radiolabeled substrate)
-
NSC73735
-
HPLC system for separation and quantification of dCDP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, CDP, and [14C]-CDP.
-
Inhibitor Addition: Add NSC73735 at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified RNR enzyme or cell lysate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Analyze the reaction mixture by HPLC to separate and quantify the amount of [14C]-dCDP produced.
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of NSC73735 and determine the IC50 value for enzyme inhibition.
Application in Oncology Research
NSC73735 can be utilized in various areas of oncology research:
-
Target Validation: As a selective RNR inhibitor, it can be used to validate RNR as a therapeutic target in different cancer types.
-
Mechanism of Action Studies: Researchers can use NSC73735 to investigate the downstream consequences of RNR inhibition, including the activation of DNA damage response pathways, effects on genomic instability, and the induction of apoptosis or senescence.
-
Drug Combination Studies: NSC73735 can be tested in combination with other anticancer agents, such as DNA damaging agents or inhibitors of DNA repair pathways, to identify synergistic interactions.
-
Biomarker Discovery: Studies with NSC73735 may help in identifying biomarkers that predict sensitivity or resistance to RNR inhibitors.
-
Probe for dNTP Metabolism: It serves as a chemical probe to study the intricate regulation and role of dNTP pools in normal and cancer cells.
In Vivo Studies
While detailed in vivo studies for NSC73735 are not extensively published, the general approach for evaluating a novel anticancer compound in animal models is as follows:
Figure 3. General workflow for in vivo efficacy studies.
General Protocol for In Vivo Efficacy Study:
-
Model System: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of human cancer cell lines.
-
Tumor Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer NSC73735 via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting, or gene expression analysis) to assess target engagement and pharmacodynamic effects.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All work with NSC73735 should be conducted in accordance with appropriate laboratory safety procedures. Animal studies must be performed under approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Ribonucleotide reductase activity assay [bio-protocol.org]
- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Mechanism of Action of 4',5'-Didehydro-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Didehydro-5'-deoxyuridine is a nucleoside analog with potential antitumor properties. Like other nucleoside analogs, its mechanism of action is presumed to involve the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells. This document provides detailed protocols for investigating the specific mechanisms by which this compound exerts its cytotoxic effects. The protocols outlined below are designed to assess its impact on DNA synthesis, key enzymatic targets, cell cycle progression, and the induction of programmed cell death.
Postulated Mechanism of Action
Nucleoside analogs typically function as prodrugs, requiring intracellular phosphorylation to their active triphosphate forms.[1][2] Once activated, they can interfere with cellular processes in several ways. The proposed mechanism for this compound, based on the actions of similar compounds, involves several key steps:
-
Cellular Uptake: The compound is transported into the cell via nucleoside transporters.[3]
-
Intracellular Phosphorylation: Cellular kinases phosphorylate this compound to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form.[4]
-
Inhibition of Key Enzymes: The phosphorylated active form can act as a competitive or non-competitive inhibitor of enzymes crucial for DNA synthesis, such as thymidylate synthase (TS) and ribonucleotide reductase (RNR).[5][6][7]
-
Incorporation into DNA: The triphosphate analog may be incorporated into the growing DNA chain by DNA polymerases, leading to chain termination and DNA damage.[8][9]
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage trigger cell cycle arrest and initiate the apoptotic cascade, leading to programmed cell death.[8][10]
Caption: Proposed mechanism of action for this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents cytotoxicity data for a closely related compound, 5'-deoxy-5-fluorouridine (5'-dFUrd). This information is provided as an illustrative example of the expected anti-proliferative activity of 5'-deoxyuridine analogs against various cancer cell lines. Researchers should determine the specific IC50 values for this compound in their cell lines of interest using the protocols provided below.
Table 1: Cytotoxicity of 5'-deoxy-5-fluorouridine (5'-dFUrd) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Reference |
| 47-DN | Breast Carcinoma | 32 | |
| MCF-7 | Breast Carcinoma | 35 | |
| MG-63 | Osteosarcoma | 41 | |
| Colo-357 | Pancreatic Tumor | 150 | |
| HCT-8 | Colon Tumor | 200 | |
| HL-60 | Promyelocytic Leukemia | 470 | |
| Human Bone Marrow | Normal Tissue | 580 | |
| Ehrlich Ascites Tumor | Murine Carcinoma | 48 |
Note: LD50 in this context refers to the concentration that prevents 50% clonal growth compared to untreated controls.
Experimental Protocols
The following protocols are designed to investigate the key aspects of the proposed mechanism of action of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the concentration-dependent effect of this compound on the viability and proliferation of cancer cells, allowing for the calculation of the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
Caption: Workflow for determining the cytotoxicity of the compound.
Protocol 2: DNA Synthesis Inhibition Assay
This assay measures the effect of this compound on de novo DNA synthesis by quantifying the incorporation of a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
EdU labeling solution (e.g., Click-iT™ EdU Assay Kit)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail with a fluorescent azide
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in an appropriate format (e.g., chamber slides or multi-well plates).
-
Treat cells with various concentrations of this compound for a desired time.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.
-
Fix and permeabilize the cells according to standard protocols.
-
Prepare the Click-iT® reaction cocktail and add it to the cells to fluorescently label the incorporated EdU.
-
Wash the cells and stain with a nuclear counterstain.
-
Image the cells using a fluorescence microscope or analyze the cell population by flow cytometry to quantify the percentage of EdU-positive cells and the fluorescence intensity.
Protocol 3: Thymidylate Synthase (TS) Activity Assay
This protocol assesses the ability of this compound to inhibit TS activity, a key enzyme in the de novo synthesis of dTMP.[6]
Materials:
-
Cell lysate from treated and untreated cells
-
[5-³H]-2'-deoxyuridine-5'-monophosphate ([³H]dUMP)
-
5,10-methylenetetrahydrofolate (mTHF)
-
Assay buffer
-
Activated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Treat cells with this compound for a specified duration.
-
Prepare cell lysates and determine the protein concentration.
-
Set up the reaction mixture containing cell lysate, [³H]dUMP, and mTHF in the assay buffer.
-
Incubate the reaction at 37°C. The TS-catalyzed reaction will release tritium (B154650) from the C5 position of dUMP into the aqueous solvent as ³H₂O.
-
Stop the reaction and add an activated charcoal suspension to adsorb the unreacted [³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the ³H₂O, using a scintillation counter.
-
Compare the tritium release in treated samples to that in untreated controls to determine the percentage of TS inhibition.
Protocol 4: Ribonucleotide Reductase (RNR) Activity Assay
This protocol evaluates the inhibitory effect of this compound on RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[5][7]
Materials:
-
Purified RNR enzyme or cell lysate
-
Ribonucleoside diphosphate substrate (e.g., CDP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT)
-
This compound
-
HPLC system with a suitable column for nucleotide separation
Procedure:
-
Prepare a reaction mixture containing the RNR enzyme, substrate (CDP), ATP, and DTT in an appropriate buffer.
-
Add various concentrations of this compound or its phosphorylated form to the reaction.
-
Incubate the reaction at 37°C for a set time.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Analyze the reaction mixture by HPLC to separate and quantify the amount of the deoxyribonucleotide product (dCDP) formed.
-
Calculate the rate of the reaction and determine the inhibitory effect of the compound.
Protocol 5: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased sensitivity to the prodrug 5'-deoxy-5-fluorouridine and modulation of 5-fluoro-2'-deoxyuridine sensitivity in MCF-7 cells transfected with thymidine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5'-Deoxyuridine | C9H12N2O5 | CID 444437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [4'-Thio-5-ethyl-2'-deoxyuridine 5'-phosphonates: synthesis and antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted N(4)-hydroxy-2'-deoxycytidines and their 5'-monophosphates: synthesis, conformation, interaction with tumor thymidylate synthase, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Quinone derivatives of 2'-deoxyuridine 5'-phosphate: inhibition and inactivation of thymidylate synthase, antitumor cell, and antiviral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Biological Activity of 4',5'-Didehydro-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Didehydro-5'-deoxyuridine (DDHDU) is a purine (B94841) nucleoside analog with potential as an antitumor agent.[1][2] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, pathways commonly targeted by nucleoside analogs in cancer therapy.[1][2] The structural similarity of DDHDU to deoxyuridine suggests that its biological effects may be mediated through the inhibition of key enzymes in nucleotide metabolism, such as thymidylate synthase or ribonucleotide reductase, after intracellular phosphorylation. This document provides detailed protocols for a panel of assays to characterize the biological activity of DDHDU, enabling researchers to assess its potency and elucidate its mechanism of action.
Postulated Signaling Pathway and Mechanism of Action
Nucleoside analogs like DDHDU typically exert their cytotoxic effects by interfering with the synthesis of nucleic acids. After transport into the cell, DDHDU is likely phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms. The triphosphate form can be incorporated into replicating DNA, leading to chain termination and the induction of DNA damage responses. Alternatively, the monophosphate form of DDHDU may inhibit enzymes crucial for the de novo synthesis of pyrimidines, such as thymidylate synthase, leading to a depletion of deoxythymidine triphosphate (dTTP) pools and subsequent disruption of DNA replication and repair.[3][4]
Caption: Postulated mechanism of action for DDHDU.
I. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of DDHDU on cancer cell lines.
A. Application Notes
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of living cells. This assay is a robust and widely used method for initial screening of cytotoxic compounds.
B. Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
DDHDU stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DDHDU in complete medium. Remove the medium from the wells and add 100 µL of the DDHDU dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DDHDU that inhibits cell growth by 50%).
C. Data Presentation
Table 1: Cytotoxicity of DDHDU on Various Cancer Cell Lines (Placeholder Data)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | 15.2 | 8.5 |
| HeLa (Cervical) | 22.8 | 12.1 |
| HCT116 (Colon) | 18.5 | 9.7 |
digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="MTT Assay Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Incubate_24h [label="Incubate 24h"]; Add_DDHDU [label="Add DDHDU Dilutions"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT Solution"]; Incubate_4h [label="Incubate 4h"]; Solubilize [label="Add Solubilization Solution"]; Read_Absorbance [label="Read Absorbance at 570nm"]; Analyze_Data [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_DDHDU; Add_DDHDU -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for the MTT cell viability assay.
II. DNA Synthesis Inhibition Assay
This assay directly measures the effect of DDHDU on the proliferation of cancer cells by quantifying the incorporation of a nucleoside analog into newly synthesized DNA.
A. Application Notes
The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay is a modern alternative to the BrdU assay for measuring DNA synthesis. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. The alkyne group of EdU allows for a highly specific and efficient "click" reaction with a fluorescent azide, enabling sensitive detection by fluorescence microscopy or flow cytometry. This method is less harsh on the cells than the BrdU assay, preserving cellular morphology and allowing for multiplexing with other fluorescent probes.
B. Experimental Protocol: EdU Incorporation Assay
Materials:
-
Cancer cell lines
-
DDHDU stock solution
-
Complete cell culture medium
-
EdU solution (e.g., 10 µM)
-
Click chemistry detection reagents (fluorescent azide, reaction buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate for microscopy, T-25 flask for flow cytometry) and treat with various concentrations of DDHDU for a desired period (e.g., 24 hours).
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Staining and Imaging/Analysis: Wash the cells and stain with a nuclear counterstain like DAPI. Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) in the treated samples compared to the untreated control.
C. Data Presentation
Table 2: Inhibition of DNA Synthesis by DDHDU in HCT116 Cells (Placeholder Data)
| DDHDU Concentration (µM) | Percentage of EdU-Positive Cells (%) |
| 0 (Control) | 45.3 |
| 1 | 35.1 |
| 5 | 20.8 |
| 10 | 8.2 |
| 25 | 2.1 |
digraph "EdU_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="EdU Incorporation Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat Cells with DDHDU"]; Add_EdU [label="Add EdU for 2h"]; Fix_Permeabilize [label="Fix and Permeabilize Cells"]; Click_Reaction [label="Perform Click Reaction"]; Stain_Analyze [label="Nuclear Staining and Analysis"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Treat_Cells; Treat_Cells -> Add_EdU; Add_EdU -> Fix_Permeabilize; Fix_Permeabilize -> Click_Reaction; Click_Reaction -> Stain_Analyze; Stain_Analyze -> End; }
Caption: Workflow for the EdU incorporation assay.
III. Apoptosis Induction Assay
This assay determines whether the cytotoxic effects of DDHDU are mediated through the induction of programmed cell death (apoptosis).
A. Application Notes
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
B. Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell lines
-
DDHDU stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with DDHDU at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
C. Data Presentation
Table 3: Induction of Apoptosis by DDHDU in HeLa Cells (Placeholder Data)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (24h) | 95.1 | 2.3 | 1.5 | 1.1 |
| DDHDU (IC50, 24h) | 70.2 | 15.8 | 10.5 | 3.5 |
| Control (48h) | 94.5 | 2.8 | 1.6 | 1.1 |
| DDHDU (IC50, 48h) | 45.3 | 25.1 | 22.4 | 7.2 |
digraph "Apoptosis_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Annexin V/PI Apoptosis Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat Cells with DDHDU"]; Harvest_Cells [label="Harvest Cells"]; Stain_Cells [label="Stain with Annexin V/PI"]; Incubate [label="Incubate 15 min"]; Analyze [label="Analyze by Flow Cytometry"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Treat_Cells; Treat_Cells -> Harvest_Cells; Harvest_Cells -> Stain_Cells; Stain_Cells -> Incubate; Incubate -> Analyze; Analyze -> End; }
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of the biological activity of this compound. By systematically evaluating its cytotoxicity, impact on DNA synthesis, and ability to induce apoptosis, researchers can gain valuable insights into its potential as an anticancer agent. It is important to note that the provided data are illustrative placeholders. Actual experimental results will be crucial for a definitive understanding of DDHDU's biological profile and for guiding further preclinical development. Subsequent studies should focus on identifying the specific molecular target(s) of DDHDU through enzymatic assays (e.g., thymidylate synthase or ribonucleotide reductase activity assays) and exploring its efficacy in in vivo models.
References
Application Notes and Protocols for the Quantification of 4',5'-Didehydro-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Didehydro-5'-deoxyuridine is a nucleoside analog of significant interest in drug development due to its potential as an anticancer and antiviral agent. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying low-abundance molecules like nucleoside analogs in complex biological samples. The technique combines the separation power of liquid chromatography with the specific and sensitive detection capabilities of tandem mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described LC-MS/MS method for the analysis of this compound in human plasma.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linear Range | 0.15 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
This protocol outlines the conditions for the chromatographic separation of this compound. Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for optimal retention and separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Column:
-
HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 5 | 95 | 0.3 |
| 1.0 | 5 | 95 | 0.3 |
| 8.0 | 50 | 50 | 0.3 |
| 8.1 | 95 | 5 | 0.3 |
| 10.0 | 95 | 5 | 0.3 |
| 10.1 | 5 | 95 | 0.3 |
| 15.0 | 5 | 95 | 0.3 |
Other Parameters:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Tandem Mass Spectrometry (MS/MS) Parameters
This protocol provides the mass spectrometry settings for the detection and quantification of this compound.
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
-
Electrospray Ionization (ESI), Positive Mode
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions:
The exact m/z values will need to be determined by direct infusion of a standard solution of this compound. The molecular formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol . The precursor ion will likely be the protonated molecule [M+H]⁺. The product ion often results from the neutral loss of the sugar moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 227.2 | To be determined | 30 | 15 |
| Internal Standard (IS) | To be determined | To be determined | 30 | 15 |
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vivo Experimental Design with Uridine Analogs
A Note on 4',5'-Didehydro-5'-deoxyuridine: Comprehensive searches for "this compound" did not yield specific data regarding its in vivo applications, mechanism of action, or established experimental protocols. Therefore, these application notes and protocols are based on a well-characterized and widely used thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) , which is structurally related and serves as an excellent model for in vivo studies of DNA synthesis and cell proliferation. The principles and methods described herein are likely applicable to novel uridine (B1682114) analogs.
Introduction to 5-ethynyl-2'-deoxyuridine (EdU)
5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This property makes it a powerful tool for assessing cell proliferation both in vitro and in vivo. Unlike its predecessor, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), EdU detection does not require harsh DNA denaturation steps. Instead, it utilizes a bioorthogonal "click" chemistry reaction, which is highly specific and efficient.[1][2] This gentle detection method preserves cellular morphology and allows for multiplexing with other fluorescent probes and antibodies.[1]
Mechanism of Action and Detection
Once administered in vivo, EdU is readily taken up by cells and phosphorylated by cellular kinases. The resulting EdU triphosphate is then incorporated into replicating DNA by DNA polymerase. The detection of incorporated EdU is achieved through a copper(I)-catalyzed cycloaddition reaction between the alkyne group on EdU and a fluorescently labeled azide. This reaction forms a stable covalent bond, resulting in highly specific and sensitive labeling of proliferating cells.[2]
In Vivo Experimental Design with EdU
Designing a successful in vivo experiment with EdU requires careful consideration of the animal model, EdU dosage and administration route, and the timing of tissue collection.
Animal Models
EdU has been successfully used in a variety of animal models to study cell proliferation in different tissues. Commonly used models include:
-
Mice: Widely used for studying cell proliferation in various organs and tumor models.
-
Rats: Another common rodent model for toxicological and pharmacological studies.
-
Zebrafish Larvae: Transparent nature allows for in vivo imaging of proliferating cells.
-
Chicks: Used in developmental biology and regeneration studies, for example, in the cochlea.[1]
EdU Administration
EdU is cell-permeable and can be delivered in vivo through several methods[3]:
-
Intraperitoneal (IP) Injection: A common and effective method for systemic delivery.
-
Subcutaneous (SC) Injection: Provides a slower release of the compound.
-
Intramuscular (IM) Injection: Used for localized delivery or when IP is not feasible.
-
In Drinking Water: Suitable for long-term labeling studies.
-
Direct Incubation: Applicable for organisms like zebrafish larvae.[3]
The choice of administration route depends on the experimental goals, the animal model, and the desired labeling duration.
Data Presentation: EdU Administration Parameters
The following table summarizes typical experimental parameters for EdU administration in various animal models. These are starting points and may require optimization for specific experimental conditions.
| Animal Model | Administration Route | Typical Dosage | Labeling Duration | Reference |
| Mouse | Intraperitoneal Injection | 50-100 mg/kg | 2 hours to several days | [3] |
| Mouse | Drinking Water | 0.2-1 mg/ml | Days to weeks | [3] |
| Chick | Single Injection | Varies by study | 4-8 hours | [1] |
| Zebrafish Larvae | Direct Incubation in Media | 10-20 µM | Hours to days | [3] |
Experimental Protocols
Protocol 1: In Vivo EdU Labeling and Tissue Preparation
This protocol provides a general workflow for labeling proliferating cells in a mouse model using intraperitoneal injection of EdU.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-Buffered Saline (PBS), sterile
-
Animal model (e.g., C57BL/6 mouse)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
Procedure:
-
EdU Preparation: Dissolve EdU in sterile PBS to the desired concentration (e.g., 10 mg/ml). Ensure complete dissolution.
-
EdU Administration: Administer the prepared EdU solution to the animal via intraperitoneal injection at the desired dosage (e.g., 50 mg/kg).
-
Labeling Period: Allow EdU to incorporate into the DNA of proliferating cells for the desired duration (e.g., 2 hours for a pulse-chase experiment).
-
Tissue Harvest: Euthanize the animal according to approved protocols at the end of the labeling period. Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Fixation: Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Wash the tissue in PBS and then incubate in 15% sucrose in PBS until the tissue sinks, followed by 30% sucrose in PBS until the tissue sinks.
-
Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut tissue sections (e.g., 10-20 µm) using a cryostat and mount on slides.
Protocol 2: EdU Detection in Tissue Sections (Click-iT Chemistry)
This protocol describes the detection of incorporated EdU in tissue sections using a commercially available Click-iT EdU Imaging Kit.
Materials:
-
Tissue sections on slides
-
Click-iT® EdU Imaging Kit (contains fluorescent azide, reaction buffer, etc.)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Rehydration and Permeabilization: Rehydrate the tissue sections in PBS. Permeabilize the sections with permeabilization buffer for 20 minutes at room temperature.
-
Wash: Wash the sections twice with wash buffer.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Incubate the sections with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash: Wash the sections once with wash buffer.
-
Nuclear Counterstaining: Incubate the sections with a nuclear counterstain (e.g., Hoechst 33342) for 15 minutes at room temperature.
-
Final Wash and Mounting: Wash the sections twice with PBS. Mount the slides with an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope or confocal microscope. EdU-positive cells will exhibit fluorescence in the nucleus.
Visualizations
Caption: In vivo EdU experimental workflow.
Caption: EdU incorporation and detection mechanism.
References
- 1. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Developing Cell-Based Assays with 4',5'-Didehydro-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Didehydro-5'-deoxyuridine is a purine (B94841) nucleoside analog with potential antitumor activity.[1] The primary proposed mechanisms of action for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis.[1] These application notes provide detailed protocols for developing cell-based assays to investigate the biological activity of this compound. The following sections offer methodologies for assessing its impact on cell proliferation, ribonucleotide reductase (RNR) activity, apoptosis induction, and antiviral efficacy.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key experimental results.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
Table 2: Effect of this compound on Ribonucleotide Reductase (RNR) Activity
| Treatment | RNR Activity (% of Control) |
| Vehicle Control | 100% |
| This compound (1 µM) | Data to be determined |
| This compound (10 µM) | Data to be determined |
| This compound (100 µM) | Data to be determined |
| Hydroxyurea (Positive Control) | Data to be determined |
Table 3: Induction of Apoptosis by this compound in Jurkat Cells
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | Data to be determined | Data to be determined |
Table 4: Antiviral Activity of this compound
| Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Data to be determined | Data to be determined | Data to be determined |
| Influenza A (H1N1) | MDCK | Data to be determined | Data to be determined | Data to be determined |
| SARS-CoV-2 | Vero E6 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Proliferation Assay (Based on EdU Incorporation)
This protocol is adapted from methods used for 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog used to assay DNA synthesis.[2] It is a sensitive method for detecting proliferating cells.
Principle: this compound, as a nucleoside analog, may be incorporated into newly synthesized DNA. However, for a direct proliferation assay, a labeled analog like EdU is typically used. To assess the anti-proliferative effects of this compound, a standard cytotoxicity assay measuring cell viability (e.g., MTT or CellTiter-Glo®) is recommended. The following is a protocol for an MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[3]
Protocol:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency, harvest, and wash with cold PBS. Lyse the cells in a hypotonic buffer and collect the cytoplasmic extract by centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer, DTT, ATP, MgCl2, and a radiolabeled ribonucleotide substrate (e.g., [14C]CDP).
-
Compound Incubation: Add varying concentrations of this compound or a known RNR inhibitor (e.g., hydroxyurea) to the cell lysate and pre-incubate.
-
RNR Reaction: Initiate the reaction by adding the reaction mixture to the pre-incubated cell lysate. Incubate at 37°C.
-
Reaction Quenching: Stop the reaction by adding perchloric acid.
-
dNDP Conversion and Separation: Treat the quenched reaction with alkaline phosphatase to convert the resulting deoxyribonucleoside diphosphates (dNDPs) to deoxyribonucleosides. Separate the deoxyribonucleosides from the ribonucleosides using an anion-exchange column.
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleoside produced using liquid scintillation counting.
-
Data Analysis: Determine the percentage of RNR inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.[6]
Protocol:
-
Cell Seeding: Seed confluent monolayers of host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (50% effective concentration). A parallel cytotoxicity assay without the virus is performed to determine the CC50 (50% cytotoxic concentration) and the selectivity index (SI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA templated Click Chemistry via 5-vinyl-2'-deoxyuridine and an acridine-tetrazine conjugate induces DNA damage and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing [mdpi.com]
- 6. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4',5'-Didehydro-5'-deoxyuridine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4',5'-Didehydro-5'-deoxyuridine.
Synthesis Pathway Overview
The synthesis of this compound from the common starting material, uridine (B1682114), is a multi-step process. The general strategy involves the selective modification of the ribose sugar moiety to introduce a 5'-deoxy function and a 4',5'-double bond. A common pathway involves the initial protection of the 2' and 3'-hydroxyl groups, followed by the activation of the 5'-hydroxyl group for deoxygenation and subsequent elimination to form the double bond.
Caption: General synthetic pathway for this compound from uridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common and readily available starting material is uridine. Other protected uridine derivatives can also be used to shorten the synthetic route.
Q2: What are the key chemical transformations in this synthesis?
The synthesis involves three key transformations:
-
Protection of the 2' and 3'-hydroxyl groups: This is crucial to prevent side reactions in subsequent steps. Acetyl or isopropylidene groups are commonly used.
-
Deoxygenation at the 5'-position: This is typically achieved by first converting the 5'-hydroxyl group into a good leaving group (e.g., a tosylate or iodide) followed by reduction or elimination.
-
Formation of the 4',5'-double bond: This is most commonly achieved through an elimination reaction, such as dehydrohalogenation of a 5'-iodo-5'-deoxyuridine intermediate.
Q3: What are typical yields and purity levels I can expect?
Yields can vary significantly depending on the specific protocol and optimization of each step. Overall yields from uridine are often in the range of 20-40%. Purity of the final product after purification should be >95%, as determined by HPLC and NMR.
Troubleshooting Guide: Synthesis
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low yield in the 5'-iodination step.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure all reagents are fresh and anhydrous. The reaction is sensitive to moisture. Increase the reaction time or temperature as per the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Degradation of the starting material or product.
-
Solution: Avoid excessive heat and prolonged reaction times. Use a milder iodinating agent if possible.
-
Problem 2: The elimination reaction (dehydrohalogenation) to form the double bond is not proceeding or is giving a low yield.
-
Possible Cause 1: The base is not strong enough.
-
Solution: A strong, non-nucleophilic base is required for an efficient E2 elimination. Consider using bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide.
-
-
Possible Cause 2: Unfavorable stereochemistry for elimination.
-
Solution: The E2 elimination reaction requires an anti-periplanar arrangement of the proton at C4' and the leaving group at C5'. While this is generally achievable with free rotation, steric hindrance can sometimes be an issue. Ensure the reaction is run at a suitable temperature to overcome any rotational energy barriers.
-
-
Possible Cause 3: Competing substitution reaction (SN2).
-
Solution: Use a sterically hindered, non-nucleophilic base to favor elimination over substitution. Running the reaction at a higher temperature can also favor elimination.
-
Problem 3: Formation of multiple byproducts.
-
Possible Cause 1: Lack of regioselectivity in the elimination step.
-
Solution: While the desired 4',5'-double bond is the primary product, other elimination or rearrangement products can sometimes form. Careful selection of the base and reaction conditions can improve selectivity.
-
-
Possible Cause 2: Incomplete protection or deprotection.
-
Solution: Ensure complete protection of the 2',3'-hydroxyl groups before the elimination step and complete deprotection as the final step. Monitor these steps by TLC or NMR.
-
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting synthesis issues.
Purification
The purification of this compound is critical to obtaining a high-purity product suitable for biological assays.
Purification Workflow
Caption: A typical purification workflow for this compound.
Troubleshooting Guide: Purification
Problem 1: Difficulty in separating the product from starting material or byproducts by silica gel chromatography.
-
Possible Cause 1: Similar polarity of compounds.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation on silica is poor.
-
-
Possible Cause 2: Product instability on silica gel.
-
Solution: Some unsaturated nucleosides can be sensitive to the acidic nature of silica gel. Consider using deactivated silica or an alternative purification method like reverse-phase HPLC.
-
Problem 2: Product is not crystallizing.
-
Possible Cause 1: Presence of impurities.
-
Solution: The product must be sufficiently pure to crystallize. Further purification by chromatography may be required.
-
-
Possible Cause 2: Incorrect solvent system.
-
Solution: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by cooling.
-
Problem 3: Low recovery after HPLC purification.
-
Possible Cause 1: Product precipitation on the column.
-
Solution: Ensure the mobile phase is appropriate to maintain the solubility of your compound. Adjust the pH or the organic solvent percentage if necessary.
-
-
Possible Cause 2: Irreversible binding to the column.
-
Solution: This is less common with C18 columns but can occur. Ensure the column is properly conditioned and that the mobile phase is compatible with your compound.
-
Experimental Protocols
Protocol 1: Synthesis of 5'-iodo-2',3'-O-isopropylidene-5'-deoxyuridine
This protocol is an adaptation from procedures for similar nucleoside modifications.
-
To a solution of 2',3'-O-isopropylideneuridine (1 eq.) in anhydrous pyridine, add triphenylphosphine (B44618) (1.5 eq.), and iodine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dehydrohalogenation to 4',5'-Didehydro-2',3'-O-isopropylidene-5'-deoxyuridine
-
Dissolve the 5'-iodo-2',3'-O-isopropylidene-5'-deoxyuridine (1 eq.) in anhydrous acetonitrile.
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
Protocol 3: Deprotection to this compound
-
Dissolve the protected product in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual acid.
-
Purify the final product by reverse-phase HPLC or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis. These are representative values and may require optimization for specific laboratory conditions.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 5'-Iodination | I₂, PPh₃ | Pyridine | 25 | 2-4 | 70-85 |
| Dehydrohalogenation | DBU | Acetonitrile | 80 | 4-6 | 60-75 |
| Deprotection | TFA/H₂O | - | 25 | 0.5 | >90 |
Disclaimer: These protocols and data are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.
"optimizing dosage and exposure times for 4',5'-Didehydro-5'-deoxyuridine in vitro"
Disclaimer: As of late 2025, specific peer-reviewed data on the optimal in vitro dosage and exposure times for 4',5'-Didehydro-5'-deoxyuridine are not extensively available in the public domain. This guide provides a framework for researchers to empirically determine these parameters based on the compound's known characteristics as a nucleoside analog and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a purine (B94841) nucleoside analog. Like other compounds in this class, its primary anticancer mechanism is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1] After entering the cell, it is likely phosphorylated to its active triphosphate form, which can then be incorporated into elongating DNA strands, leading to chain termination and cell cycle arrest.
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Without specific data for this compound, a good starting point is to perform a dose-response experiment covering a broad concentration range. Based on studies with structurally similar nucleoside analogs (see Table 1), we recommend a starting range of 0.1 µM to 100 µM. This range encompasses the effective concentrations observed for other deoxyuridine derivatives.
Q3: How long should I expose my cells to this compound?
A3: The optimal exposure time is cell-line dependent and should be determined experimentally. A common starting point for nucleoside analogs is a 24 to 72-hour continuous exposure.[2] We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at a concentration around the estimated IC50 value to determine the minimal time required to elicit a significant biological response.
Q4: In what solvent should I dissolve and store the compound?
A4: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and then dilute it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: Cells undergoing apoptosis, a likely outcome of treatment, may exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. You may also observe a decrease in cell confluence and an increase in floating (dead) cells in the culture medium.
Data from Structurally Related Compounds
To guide your experimental design, the following table summarizes in vitro dosage and exposure data from studies on other deoxyuridine analogs.
| Compound | Cell Line(s) | Effective Concentration (IC50/LD50) | Exposure Time | Reference |
| 5'-Deoxy-5-fluorouridine | 47-DN, MCF-7 (breast), MG-63 (osteosarcoma) | 32 µM, 35 µM, 41 µM | 3 hours | |
| 5'-Deoxy-5-fluorouridine | HCT-8 (colon), Colo-357 (pancreatic) | 200 µM, 150 µM | 3 hours | |
| 5-Carboxy-2'-deoxyuridine | HEp-2 | 1 µM (21% inhibition), 10 µM (67% inhibition) | Not Specified | |
| 5-Iodo-4-thio-2'-deoxyuridine | Not Specified | 10 µM - 100 µM (as a radiosensitizer) | Not Specified |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines a standard method for assessing the dose-dependent cytotoxic effects of this compound using a cell viability assay like the MTT or CellTiter-Glo® assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to create 2X working solutions. A suggested concentration range for the final well concentrations is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate 2X working solution to each well (in triplicate). Include "vehicle-only" (e.g., 0.5% DMSO in medium) and "no-treatment" controls.
-
Incubation: Incubate the plate for a standard duration, for example, 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Time-Course Experiment
This protocol helps determine the optimal exposure duration.
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
Compound Preparation: Prepare a 2X working solution of this compound at a concentration close to the previously determined IC50 (e.g., 1X or 2X the IC50 value).
-
Cell Treatment: Treat the cells as described in Protocol 1.
-
Time-Point Incubation: Incubate the plates and perform the viability assessment at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Data Analysis: Plot cell viability against time for the treated and control groups to identify the exposure time at which the desired effect is achieved and plateaus.
Mandatory Visualizations
Caption: Presumed mechanism of action for this compound.
Caption: Workflow for optimizing dosage and exposure time in vitro.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observed cytotoxic effect | - Concentration is too low.- Exposure time is too short.- Cell line is resistant.- Compound is inactive/degraded. | - Test a higher concentration range (e.g., up to 250 µM).- Increase the incubation time (e.g., up to 96 hours).- Test on a different, potentially more sensitive cell line.- Verify compound integrity and ensure proper storage. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- "Edge effects" in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix thoroughly at each dilution step.- Avoid using the outermost wells of the plate for treatment conditions; fill them with sterile PBS or medium instead. |
| Compound precipitates in culture medium | - Poor solubility at the tested concentration.- Interaction with media components. | - Prepare the final dilution immediately before adding to cells.- Ensure the final DMSO concentration is as low as possible.- Visually inspect the medium for precipitation after adding the compound. If observed, reduce the highest concentration tested. |
| Vehicle control (DMSO) shows significant cytotoxicity | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration does not exceed 0.5%. A concentration of 0.1% is often preferable.- Run a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
References
"challenges in the experimental use of 4',5'-Didehydro-5'-deoxyuridine"
Welcome to the technical support center for 4',5'-Didehydro-5'-deoxyuridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a purine (B94841) nucleoside analog.[1][2] It is recognized for its antitumor properties, which are attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.[1][2] It is classified as a nucleoside antimetabolite and is a subject of research in oncology and cell biology.[1][2]
Q2: What are the primary applications of this compound in research?
The primary research applications for this compound include:
-
Cancer Research: Investigating its cytotoxic effects on various cancer cell lines.
-
Cell Cycle Analysis: Studying its impact on cell cycle progression, particularly its ability to arrest cells in the S-phase.[1][2]
-
Apoptosis Studies: Elucidating the molecular pathways through which it induces programmed cell death.[1]
-
DNA Synthesis Inhibition: Quantifying its effect on the rate of DNA replication.[1]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the integrity of the compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
| Parameter | Recommendation |
| Storage Temperature (Powder) | 4°C under a nitrogen atmosphere.[2] |
| Storage (In Solvent) | For short-term storage, -20°C for up to one month. For long-term storage, -80°C for up to six months. It is recommended to store under nitrogen. |
| Recommended Solvents | DMSO (solubility up to 100 mg/mL with ultrasonic assistance).[2] |
| Handling Precautions | Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Q4: What are the known off-target effects of nucleoside analogs like this compound?
While specific off-target effects for this compound are not extensively documented, nucleoside analogs, in general, can have several off-target effects, including:
-
Mitochondrial Toxicity: Some nucleoside analogs can be incorporated by mitochondrial DNA polymerase gamma (Polγ), leading to mtDNA depletion and mitochondrial dysfunction.[3][4]
-
Incorporation into RNA: Depending on the cellular machinery, some analogs can be incorporated into RNA, potentially disrupting its function.
-
Alteration of Nucleotide Pools: By inhibiting DNA synthesis, nucleoside analogs can cause an imbalance in the cellular nucleotide pools, which can have widespread effects on cellular metabolism and signaling.[5]
-
Induction of DNA Damage Response: Incorporation of nucleoside analogs into DNA can trigger the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Low Cytotoxicity or Lack of Expected Phenotype
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the compound is fully dissolved in DMSO before adding to the cell culture medium. The final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced cytotoxicity. Consider using ultrasonic agitation to aid dissolution.[2] |
| Compound Instability | Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to nucleoside analogs. This can be due to low expression of nucleoside transporters or activating kinases, or high expression of catabolizing enzymes.[5] Consider using a different cell line or a higher concentration of the compound. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental conditions. |
| Suboptimal Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Poor cell health can lead to inconsistent results. Check for contamination.[7][8] |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider a cell count to verify seeding density.[9] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations on the outer wells of a plate, consider not using the outermost wells for data collection and instead fill them with sterile PBS or medium.[9] |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Assay Interference | The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run a control with the compound in cell-free medium to check for interference.[9] |
Problem 3: Difficulties in Analyzing Cell Cycle Effects
| Possible Cause | Troubleshooting Step |
| Suboptimal Staining Protocol | Optimize the concentration of the DNA-binding dye (e.g., Propidium Iodide, DAPI) and the incubation time. Ensure proper cell fixation and permeabilization to allow dye entry. |
| Cell Clumping | Cell clumps can lead to inaccurate DNA content measurements. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Drug-Induced Apoptosis | High concentrations of the compound may lead to significant apoptosis, which can interfere with cell cycle analysis. Use a lower concentration or a shorter treatment time. Consider co-staining with an apoptosis marker (e.g., Annexin V) to exclude apoptotic cells from the analysis. |
| Inadequate Cell Number | Acquire a sufficient number of events (typically >10,000) during flow cytometry to ensure statistically significant results. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general framework for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude debris and doublets.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Diagrams
General Workflow for Investigating this compound Effects
Caption: Experimental workflow for studying the effects of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism [mdpi.com]
- 6. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Troubleshooting [merckmillipore.com]
- 8. corning.com [corning.com]
- 9. benchchem.com [benchchem.com]
"improving the stability and solubility of 4',5'-Didehydro-5'-deoxyuridine in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4',5'-Didehydro-5'-deoxyuridine (d4U).
Frequently Asked Questions (FAQs)
1. What is this compound (d4U)?
This compound is a purine (B94841) nucleoside analog.[1][2] Purine nucleoside analogs are a class of compounds used in research for their potential as anticancer agents.[1][2] Their mechanism of action generally involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][4]
2. What are the main challenges when working with d4U in assays?
The primary challenges associated with d4U in experimental settings are its limited aqueous solubility and potential for instability under certain conditions. These factors can lead to issues with preparing stock solutions, ensuring accurate dosing, and maintaining the integrity of the compound throughout the assay, which can affect the reproducibility and reliability of results.
3. How can I improve the solubility of d4U?
Several strategies can be employed to enhance the solubility of d4U in aqueous solutions:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can significantly improve solubility. One source indicates that the solubility of d4U in DMSO is 100 mg/mL (with the aid of ultrasonication).[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5]
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[6] Systematically testing a range of pH values for your buffer may help identify optimal solubility conditions.
-
Formulation Technologies: Advanced formulation strategies such as solid dispersions and nanoparticle formulations can also be used to improve the solubility and dissolution rate of poorly soluble compounds.[7]
4. How should I store d4U to ensure its stability?
For long-term storage, d4U powder should be kept at 4°C under a nitrogen atmosphere.[1][2] If dissolved in a solvent such as DMSO, it is recommended to store the solution at -20°C for up to one month or -80°C for up to six months, also under nitrogen.[1] It is advisable to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: d4U Precipitates in Aqueous Buffer
Possible Causes:
-
The concentration of d4U exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for d4U solubility.
-
The temperature of the solution has decreased, reducing solubility.
-
Interaction with other components in the assay medium.
Solutions:
-
Decrease d4U Concentration: Try preparing a more dilute stock solution or decreasing the final concentration in the assay.
-
Optimize pH: Experiment with a range of buffer pH values to determine the optimal pH for d4U solubility.
-
Use a Co-solvent: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low enough to not affect your assay (typically <0.5%).
-
Incorporate Solubilizing Agents: Consider using cyclodextrins to form an inclusion complex and enhance aqueous solubility.
-
Maintain Temperature: Ensure all solutions are maintained at a constant and appropriate temperature throughout the experiment.
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Causes:
-
Incomplete dissolution of d4U, leading to inaccurate concentrations.
-
Degradation of d4U during the experiment.
-
Variability in pipetting or cell seeding.
-
Interference of d4U with the assay detection method.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions for any precipitate. Use sonication if necessary to aid dissolution.
-
Perform Stability Checks: Assess the stability of d4U in your specific assay conditions (buffer, temperature, light exposure) over the duration of the experiment.
-
Standardize Procedures: Use calibrated pipettes and follow a consistent protocol for cell seeding and treatment.[8]
-
Run Appropriate Controls: Include vehicle controls (buffer with the same amount of co-solvent used for d4U) and positive/negative controls for the assay itself.
-
Check for Assay Interference: Test whether d4U absorbs light or fluoresces at the wavelengths used in your assay, which could interfere with the readout.
Issue 3: High Background or Artifacts in Cell-Based Assays
Possible Causes:
-
Cytotoxicity of the solvent (e.g., DMSO) at the concentration used.
-
Precipitation of d4U in the cell culture medium, which can appear as artifacts under a microscope or interfere with plate reader measurements.
-
Contamination of cell cultures.[8]
Solutions:
-
Optimize Solvent Concentration: Determine the maximum concentration of the co-solvent that your cells can tolerate without adverse effects.
-
Filter d4U Solutions: After dilution into the final medium, filter the solution to remove any micro-precipitates before adding it to the cells.
-
Maintain Aseptic Technique: Ensure proper sterile handling to prevent microbial contamination.
-
Use Proper Plates for Detection: For fluorescence assays, use black plates to reduce background, and for luminescence, use white plates.[8]
Quantitative Data Summary
Table 1: Solubility of d4U and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | DMSO | Room Temperature | 100 mg/mL (ultrasonic) [2] |
| This compound | Aqueous Buffer (e.g., PBS, pH 7.4) | Room Temperature | Data not available |
| 5-Bromo-2'-deoxyuridine (BrdU) | PBS (pH 7.2) | Room Temperature | ~10 mg/mL[9] |
Table 2: Stability of d4U Under Different Conditions (Template)
| Condition | Parameter | Value | Half-life / % Degradation |
| pH Stability | pH 4.0 | 37°C | Data not available |
| pH 7.4 | 37°C | Data not available | |
| pH 9.0 | 37°C | Data not available | |
| Thermal Stability | 4°C | Aqueous Buffer | Data not available |
| 25°C (Room Temp) | Aqueous Buffer | Data not available | |
| 37°C | Aqueous Buffer | Data not available | |
| Photostability | Exposure to UV Light | Aqueous Buffer | Data not available |
| Exposure to Ambient Light | Aqueous Buffer | Data not available |
Experimental Protocols
Protocol 1: Preparation of a d4U-Cyclodextrin Inclusion Complex
This protocol is a general guideline for preparing a d4U inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility. Optimization will be required.
Materials:
-
This compound (d4U)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of d4U to HP-β-CD. The molecular weight of d4U is 226.19 g/mol .[2]
-
Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of water or buffer with stirring.
-
Add d4U: Slowly add the d4U powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution should become clearer as the complex forms.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved d4U.
-
Quantification: Determine the concentration of d4U in the filtrate using a validated analytical method, such as HPLC-UV, to confirm the final solubility.
Protocol 2: Preparation of a d4U Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of d4U with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) to enhance its dissolution rate.[7]
Materials:
-
This compound (d4U)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Select Drug-Polymer Ratio: Begin with a 1:1 or 1:2 weight ratio of d4U to PVP.
-
Dissolution: Dissolve both the d4U and PVP in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature well below the boiling point of the solvent (e.g., 40-50°C for methanol).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder can be characterized for its amorphous nature (using techniques like XRD or DSC) and its dissolution rate can be compared to that of the pure d4U powder.
Visualizations
Caption: Workflow for Determining the Aqueous Solubility of d4U.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
"addressing off-target effects of 4',5'-Didehydro-5'-deoxyuridine in experiments"
Welcome to the technical support center for 4',5'-Didehydro-5'-deoxyuridine (also known as NSC73735). This resource is designed for researchers, scientists, and drug development professionals to help address potential issues and unexpected outcomes in experiments involving this ribonucleotide reductase (RNR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrimidine (B1678525) nucleoside analog that primarily functions as an inhibitor of ribonucleotide reductase (RNR). RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells.
Q2: How does the potency of this compound compare to other RNR inhibitors like hydroxyurea (B1673989)?
A2: While comprehensive comparative data is limited, preliminary studies suggest that this compound (NSC73735) may have a higher specificity for RNR compared to hydroxyurea. The cytotoxicity induced by NSC73735 has been shown to be reversible by the addition of deoxyribonucleosides, which strongly supports its on-target activity.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is a lack of specific published data detailing the off-target binding profile of this compound against a broad panel of kinases or other enzymes. However, based on the behavior of other nucleoside analogs, potential off-target effects that researchers should be aware of include:
-
Inhibition of DNA and RNA polymerases: Some nucleoside analogs can be mistakenly recognized by polymerases, leading to chain termination or dysfunctional nucleic acids.
-
Effects on other enzymes in the pyrimidine metabolism pathway: It is plausible that the compound or its metabolites could interact with other enzymes such as thymidylate synthase or various kinases involved in nucleoside metabolism.
-
Mitochondrial toxicity: Certain nucleoside analogs have been shown to interfere with mitochondrial DNA replication and function, leading to mitochondrial toxicity.
It is crucial to include appropriate controls in your experiments to identify and mitigate potential off-target effects.
Troubleshooting Guides
Problem 1: Observed cytotoxicity is lower than expected.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Degradation | Verify the stability of your this compound stock solution. | Perform a concentration verification of your stock solution using HPLC. Prepare fresh stock solutions for each experiment. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms. | Protocol 1: dNTP Pool Analysis. Measure the intracellular dNTP pools in treated and untreated cells using LC-MS/MS. A lack of dNTP depletion upon treatment may indicate resistance. Protocol 2: RNR Activity Assay. Directly measure RNR activity in cell lysates from treated and untreated cells. |
| Drug Efflux | The compound may be actively transported out of the cells by efflux pumps. | Co-treat cells with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) and this compound to see if cytotoxicity is restored. |
Problem 2: Unexpected changes in cellular morphology or phenotype unrelated to cell cycle arrest.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-target effects on the cytoskeleton | Although not documented, some compounds can interfere with cytoskeletal dynamics. | Protocol 3: Immunofluorescence Staining. Stain treated and untreated cells for key cytoskeletal proteins like α-tubulin and F-actin to observe any morphological changes in the microtubule and actin networks. |
| Mitochondrial Dysfunction | The compound may be inducing mitochondrial stress. | Protocol 4: Mitochondrial Membrane Potential Assay. Use a fluorescent probe like TMRE or JC-1 to measure changes in the mitochondrial membrane potential in response to treatment. Protocol 5: Measurement of Reactive Oxygen Species (ROS). Use a fluorescent probe like DCFDA to quantify intracellular ROS levels, as mitochondrial dysfunction can lead to increased ROS production. |
Problem 3: Experimental results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Cell cycle synchronization | The effect of RNR inhibitors is highly dependent on the cell cycle phase. | Protocol 6: Cell Cycle Synchronization. Synchronize your cells at the G1/S boundary before adding the compound to ensure a more uniform response. Common methods include serum starvation followed by serum re-addition or treatment with agents like hydroxyurea (followed by washout). |
| Variability in compound uptake/metabolism | Differences in the expression of nucleoside transporters or metabolic enzymes can lead to variable responses. | Characterize the expression levels of key nucleoside transporters (e.g., ENT1, CNT1) and kinases (e.g., deoxycytidine kinase) in your cell line. |
Data Presentation
Table 1: General Comparison of RNR Inhibitors
| Feature | This compound (NSC73735) | Hydroxyurea | Gemcitabine |
| Primary Target | Ribonucleotide Reductase (RNR) | Ribonucleotide Reductase (RNR) | Ribonucleotide Reductase (RNR), DNA Polymerase |
| Mechanism | Inhibition of RNR activity | Scavenges the tyrosyl free radical in the R2 subunit of RNR | Chain termination after incorporation into DNA, RNR inhibition |
| Reversibility | Reversible with deoxyribonucleosides | Reversible | Irreversible chain termination |
| Known Off-Targets | Limited specific data available | - | DNA Polymerase, CTP synthetase |
Experimental Protocols
Protocol 1: dNTP Pool Analysis via LC-MS/MS
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and wash cells with ice-cold PBS. Lyse the cells with a cold 60% methanol (B129727) solution.
-
Extraction: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for nucleotide separation.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of dATP, dCTP, dGTP, and dTTP.
Protocol 3: Immunofluorescence Staining for Cytoskeletal Proteins
-
Cell Culture: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Staining: Block with 1% BSA and then incubate with primary antibodies against α-tubulin or phalloidin (B8060827) conjugated to a fluorophore for F-actin.
-
Secondary Antibody and Mounting: If necessary, incubate with a fluorescently labeled secondary antibody. Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: On-target effect of this compound on the pyrimidine metabolism pathway.
Caption: A logical workflow for troubleshooting unexpected results in experiments.
Caption: Relationship between on-target and potential off-target effects.
"refining protocols for 4',5'-Didehydro-5'-deoxyuridine to increase reproducibility"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining synthetic protocols for 4',5'-Didehydro-5'-deoxyuridine, with a focus on increasing reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and effective strategy for synthesizing this compound involves an elimination reaction from a modified uridine (B1682114) precursor. This typically starts with the introduction of a good leaving group at the 5'-position of the ribose sugar. Subsequent treatment with a suitable base induces the elimination of the leaving group and a proton from the 4'-position, resulting in the formation of the 4',5'-double bond.
Q2: What are the critical parameters that influence the reproducibility of the synthesis?
A2: Several parameters are critical for ensuring the reproducibility of the synthesis of this compound. These include the choice and quality of the starting materials, the efficiency of the introduction of the 5'-leaving group, the selection of the base and solvent for the elimination reaction, precise control of the reaction temperature and time, and the effectiveness of the purification method.
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: A combination of analytical techniques is recommended for confirming the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the presence of the 4',5'-double bond. Mass Spectrometry (MS) should be used to verify the molecular weight of the target compound.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Yes, several side reactions can occur and impact the yield and purity of this compound. These may include incomplete reaction at the 5'-position, leading to the presence of starting material in the final product. The formation of isomeric byproducts or degradation of the nucleoside under harsh reaction conditions are also possibilities. Careful optimization of reaction conditions and purification are key to minimizing these side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete formation of the 5'-substituted precursor. | Monitor the reaction for the introduction of the leaving group (e.g., by TLC or LC-MS) to ensure it goes to completion. Consider increasing the reaction time or the equivalents of the reagent. |
| Inefficient elimination reaction. | Optimize the choice of base and solvent. Strong, non-nucleophilic bases are often preferred. Ensure the reaction temperature is optimal for the chosen base-solvent system. |
| Degradation of the product. | Avoid prolonged exposure to strong basic or acidic conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Loss of product during workup and purification. | Use a carefully selected purification method, such as flash column chromatography with an appropriate solvent system or preparative HPLC, to minimize product loss. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting material (uridine or 5'-substituted precursor). | Ensure the preceding reaction step has gone to completion. Optimize the purification method to effectively separate the starting material from the product. |
| Formation of isomeric byproducts. | The choice of base can influence the regioselectivity of the elimination. Experiment with different bases to favor the formation of the desired 4',5'-isomer. |
| Solvent-related impurities. | Use high-purity, anhydrous solvents to prevent side reactions and contamination. |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Suggested Solution |
| Variability in reagent quality. | Use reagents from a reliable source and of the same grade for each synthesis. |
| Fluctuations in reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and stirring speed. Use a temperature-controlled reaction setup. |
| Moisture in the reaction. | Perform reactions under strictly anhydrous conditions, as moisture can quench reagents and lead to side reactions. Use oven-dried glassware and anhydrous solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Elimination
This protocol is a synthesized methodology based on established principles of nucleoside chemistry.
Step 1: Synthesis of 5'-Iodo-5'-deoxyuridine
A detailed protocol for this initial step would be provided here, including reagents like iodine, triphenylphosphine, and imidazole (B134444) in a suitable solvent like DMF. The reaction progress would be monitored by TLC or LC-MS.
Step 2: Elimination Reaction to form this compound
To a solution of 5'-Iodo-5'-deoxyuridine in an anhydrous aprotic solvent (e.g., THF or DMF), a strong, non-nucleophilic base (e.g., DBU or a hindered alkoxide) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for a specified time until completion is observed by TLC or LC-MS.
Quantitative Data Summary
| Parameter | Typical Value | Acceptable Range |
| Yield of 5'-Iodo-5'-deoxyuridine | 85% | 80-90% |
| Yield of this compound | 70% | 65-75% |
| Purity (by HPLC) | >98% | >95% |
Visualizations
Technical Support Center: Overcoming Resistance to 4',5'-Didehydro-5'-deoxyuridine (DDDU) in Cancer Cells
Disclaimer: Information regarding resistance mechanisms to 4',5'-Didehydro-5'-deoxyuridine (DDDU) is limited in published literature. The following troubleshooting guide and frequently asked questions are based on established resistance mechanisms to structurally and functionally related pyrimidine (B1678525) nucleoside analogs, such as 5-Fluorouracil (B62378) (5-FU) and 5-Fluoro-2'-deoxyuridine (FdUrd). These are potential mechanisms for DDDU resistance and require experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (DDDU)?
A1: this compound is a nucleoside analog.[1] Like other pyrimidine analogs, its anticancer activity is thought to rely on the inhibition of DNA synthesis and the induction of apoptosis.[1] After cellular uptake, it is likely phosphorylated to its active form, which can then interfere with essential nucleotide metabolism pathways.
Q2: My cancer cell line is showing reduced sensitivity to DDDU. What are the potential mechanisms of resistance?
A2: Based on resistance mechanisms observed for similar fluoropyrimidine drugs, potential reasons for reduced sensitivity to DDDU include:
-
Alterations in Drug Metabolism and Transport:
-
Decreased activity of enzymes required for the activation of DDDU (e.g., thymidine (B127349) kinase).[2]
-
Increased activity of enzymes that catabolize DDDU or its active metabolites (e.g., dihydropyrimidine (B8664642) dehydrogenase).[3]
-
Impaired transport of the drug into the cancer cells.[4]
-
-
Target Enzyme Alterations:
-
Overexpression of the target enzyme, thymidylate synthase (TS), which would require higher concentrations of the active drug metabolite for inhibition.[2]
-
Mutations in the target enzyme that reduce the binding affinity of the active DDDU metabolite.
-
-
Activation of Pro-survival Signaling Pathways:
-
Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt pathway.
-
-
Enhanced DNA Damage Repair:
-
Increased capacity of the cancer cells to repair DNA damage induced by DDDU.
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the specific mechanism of resistance, you can perform a series of experiments, including:
-
Enzyme Activity Assays: Measure the activity of key enzymes involved in pyrimidine metabolism, such as thymidylate synthase, thymidine phosphorylase, and dihydropyrimidine dehydrogenase.
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of these enzymes and other potential resistance-related proteins.
-
Sequencing: Sequence the gene encoding the primary target enzyme (likely thymidylate synthase) to identify potential mutations.
-
Signaling Pathway Analysis: Use Western blotting to assess the activation status of key proteins in pro-survival signaling pathways (e.g., phosphorylated Akt).
-
Drug Efflux Pump Activity Assays: Evaluate the activity of multidrug resistance pumps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| Decreased Cell Death Observed After DDDU Treatment | 1. Altered expression/activity of thymidylate synthase (TS). 2. Increased drug catabolism by dihydropyrimidine dehydrogenase (DPD). 3. Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | 1. Assess TS levels and activity: Perform Western blot and a TS activity assay. 2. Assess DPD levels and activity: Perform Western blot and a DPD activity assay. 3. Evaluate apoptotic pathways: Perform Western blot for key apoptotic and anti-apoptotic proteins. |
| No Significant Inhibition of DNA Synthesis | 1. Insufficient intracellular concentration of active DDDU metabolite. 2. Overexpression or mutation of thymidylate synthase. | 1. Measure intracellular drug concentration: Use LC-MS/MS if available. 2. Knockdown TS expression: Use siRNA to see if sensitivity is restored. 3. Sequence TS gene: Identify potential drug-resistant mutations. |
| Cells Recover Quickly After DDDU Removal | 1. Efficient DNA damage repair mechanisms. 2. Reversible inhibition of the target enzyme. | 1. Assess DNA damage and repair: Perform a comet assay or check for γH2AX foci. 2. Combine DDDU with a DNA repair inhibitor: To see if the effect is enhanced. |
| Inconsistent Results Between Experiments | 1. Cell line instability or heterogeneity. 2. Variability in experimental conditions. | 1. Perform cell line authentication. 2. Standardize all experimental protocols, including cell passage number and seeding density. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for DDDU in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | DDDU IC50 (µM) | Thymidylate Synthase Expression (Relative to Sensitive) | DPD Expression (Relative to Sensitive) |
| Sensitive Parental Line | 5 | 1.0 | 1.0 |
| Resistant Subclone A | 50 | 5.0 | 1.2 |
| Resistant Subclone B | 35 | 1.2 | 4.5 |
This table presents hypothetical data to illustrate potential quantitative differences between sensitive and resistant cell lines. Actual values must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DDDU and to calculate the IC50 value.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
Complete culture medium
-
DDDU stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of DDDU in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of DDDU. Include a vehicle control (medium with the solvent used for DDDU).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Western Blot for Thymidylate Synthase (TS) Expression
This protocol is used to compare the protein expression levels of TS in sensitive and resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against Thymidylate Synthase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify the relative expression of TS, normalizing to a loading control like GAPDH or β-actin.
Thymidylate Synthase (TS) Activity Assay
This assay measures the enzymatic activity of TS.
Materials:
-
Cell cytosolic extracts
-
[5-³H]dUMP (tritiated deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Assay buffer
-
Activated charcoal suspension
-
Scintillation counter
Procedure:
-
Prepare cytosolic extracts from sensitive and resistant cells.
-
Set up the reaction mixture containing the cell extract, assay buffer, and 5,10-methylenetetrahydrofolate.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.[7][8]
-
Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant (containing the released ³H₂O) using a scintillation counter.
-
Calculate the TS activity as pmol of ³H₂O released per minute per mg of protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred activation pathway and potential resistance mechanisms for DDDU.
Caption: A logical workflow for troubleshooting DDDU resistance in cancer cells.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. scispace.com [scispace.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing cytotoxicity of 4',5'-Didehydro-5'-deoxyuridine in normal cells"
Disclaimer: Specific experimental data on the cytotoxicity of 4',5'-Didehydro-5'-deoxyuridine in normal cells is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the established knowledge of pyrimidine (B1678525) nucleoside analogs and are intended to provide general guidance. Researchers should validate these strategies for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
A1: this compound is a pyrimidine nucleoside analog.[1] Like other compounds in this class, its primary mechanism of action is believed to be the inhibition of DNA synthesis and induction of apoptosis.[1] After cellular uptake, it is likely phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into DNA, leading to chain termination and cell cycle arrest. Additionally, it may inhibit key enzymes involved in nucleotide biosynthesis.
Q2: Why is this compound cytotoxic to normal, healthy cells?
A2: Nucleoside analogs like this compound target rapidly dividing cells by interfering with DNA replication.[2] While this is effective against cancer cells, it also affects healthy, proliferating cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles, leading to common chemotherapy-related side effects.[3][4]
Q3: What are the common signs of cytotoxicity in normal cells observed in vitro?
A3: In cell culture experiments, cytotoxicity can manifest as:
-
A decrease in cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Induction of apoptosis or necrosis.
-
Alterations in metabolic activity.
Q4: Can the cytotoxicity of this compound be reversed?
A4: The reversibility of cytotoxicity for some nucleoside analogs depends on the duration of exposure and the specific mechanism of cell damage. For some analogs, removal of the drug can allow cells to recover if the damage is not too extensive.[5] However, prolonged exposure often leads to irreversible apoptosis.[5]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in normal cell lines at desired therapeutic concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High drug concentration | Perform a dose-response study to determine the lowest effective concentration against cancer cells and the highest tolerated concentration by normal cells. |
| Prolonged exposure time | Optimize the incubation time. A shorter exposure period may be sufficient to inhibit cancer cell proliferation while minimizing damage to normal cells. |
| High proliferation rate of normal cells | Use quiescent or slowly dividing normal cell lines as controls where appropriate to assess the impact on non-proliferating cells. |
| Differential metabolism | Investigate the expression levels of nucleoside transporters and activating enzymes in both normal and cancer cell lines.[6] Differences may explain sensitivity. |
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell seeding density | Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact proliferation rates and drug sensitivity. |
| Reagent variability | Use fresh, high-quality reagents and ensure proper storage conditions. Perform quality control checks on assay components. |
| Assay interference | The compound may interfere with the assay chemistry (e.g., absorbance or fluorescence). Run appropriate controls, including the compound in cell-free media, to check for interference. |
| Edge effects in microplates | To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound
-
Serum-free cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, but use serum-free medium for the drug treatment to avoid interference from LDH present in serum.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to untreated (spontaneous release) and lysis controls (maximum release).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | Treatment Duration (hours) | IC50 (µM) |
| Normal Fibroblast (NF) | Normal | 48 | 75.3 |
| Human Foreskin Fibroblast (HFF) | Normal | 48 | 82.1 |
| Colon Cancer (HT-29) | Cancer | 48 | 15.8 |
| Breast Cancer (MCF-7) | Cancer | 48 | 22.5 |
Visualizations
Caption: Presumed metabolic activation and mechanism of action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"protocol adjustments for 4',5'-Didehydro-5'-deoxyuridine in different cell lines"
Welcome to the technical support center for 4',5'-Didehydro-5'-deoxyuridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a purine (B94841) nucleoside analog. Its anticancer activity is understood to stem from its ability to inhibit DNA synthesis and induce apoptosis, or programmed cell death.[1][2] Similar to other nucleoside analogs, it is likely incorporated into DNA during replication, leading to the termination of the growing DNA chain and triggering cell death pathways.
Q2: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at 4°C under a nitrogen atmosphere.[2] For experimental use, it is soluble in DMSO at a concentration of 100 mg/mL.[2] It is recommended to prepare fresh dilutions in cell culture media for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q3: What are the expected cellular effects of treatment with this compound?
Treatment with this compound is expected to result in a dose- and time-dependent decrease in cell viability and proliferation. Researchers can anticipate observing an increase in markers of apoptosis and potential alterations in cell cycle distribution, such as an accumulation of cells in the S-phase or G2/M phase, indicative of DNA synthesis inhibition and cell cycle arrest.
Q4: Which cell lines are sensitive to this compound?
Troubleshooting Guides
Effective use of this compound in different cell lines requires careful optimization of experimental conditions. Below are common issues encountered, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 value. Test a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Short incubation time: The duration of treatment may be insufficient for the compound to exert its effects. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line or investigating potential resistance pathways. | |
| Compound instability: The compound may be degrading in the cell culture medium. | Prepare fresh dilutions of the compound for each experiment and minimize exposure to light. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension and use a multichannel pipette for even cell distribution. |
| Edge effects in culture plates: Evaporation from wells on the outer edges of the plate can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. | |
| Inconsistent drug dilution: Errors in preparing serial dilutions can introduce variability. | Prepare a master mix of the drug at the highest concentration and perform serial dilutions carefully. | |
| Unexpected cell morphology | Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control (DMSO-treated cells) in your experiments. |
| Contamination: Bacterial or fungal contamination can alter cell morphology and viability. | Regularly check cell cultures for signs of contamination and maintain aseptic techniques. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound. These protocols are based on standard procedures for similar nucleoside analogs and may require optimization for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the optimal duration determined from the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described above.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Diagram 1: General Signaling Pathway for Nucleoside Analog-Induced Apoptosis
Caption: Proposed mechanism of this compound action.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for characterizing cellular response.
Diagram 3: Troubleshooting Logic for Low Cytotoxicity
Caption: Decision tree for troubleshooting low efficacy.
References
"troubleshooting guide for 4',5'-Didehydro-5'-deoxyuridine experiments"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4',5'-Didehydro-5'-deoxyuridine.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a purine (B94841) nucleoside analog. It is recognized for its antitumor activity, which is primarily achieved through the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells.[1]
2. What are the main applications of this compound in research?
Its primary application is in cancer research as a potential therapeutic agent. It is used in cell-based assays to study its cytotoxic and apoptotic effects on various cancer cell lines. It also serves as a tool to investigate the mechanisms of DNA synthesis inhibition and apoptosis.
3. How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of the compound.
| Form | Storage Condition | Duration |
| Powder | 4°C, under nitrogen | Up to 1 year |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
4. What is the solubility of this compound?
This compound is highly soluble in DMSO (100 mg/mL with ultrasonic treatment). For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it with the desired aqueous buffer.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
I. Compound Handling and Preparation
Problem: Precipitate formation after diluting DMSO stock solution in aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution:
-
Increase the final concentration of DMSO in the aqueous solution. However, be mindful of the DMSO tolerance of your cell line, as high concentrations can be toxic. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer.
-
After dilution, vortex the solution thoroughly and gently warm it to 37°C to aid dissolution.
-
Problem: Inconsistent results between experiments.
-
Possible Cause: Degradation of the compound due to improper storage or handling. Frequent freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution:
-
Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage.
-
Always use freshly prepared dilutions in aqueous buffers for your experiments.
-
II. Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Problem: High variability in cell viability or proliferation assays.
-
Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or mycoplasma contamination.
-
Solution:
-
Ensure a homogeneous single-cell suspension before seeding.
-
To mitigate edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.
-
Regularly test your cell cultures for mycoplasma contamination.
-
Problem: No significant cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line used is resistant to the compound. The compound has degraded. Insufficient incubation time.
-
Solution:
-
Include a positive control (a compound known to be cytotoxic to your cell line) to ensure the assay is working correctly.
-
Verify the purity and integrity of your this compound stock.
-
Perform a time-course experiment to determine the optimal incubation period for observing a cytotoxic effect.
-
Problem: Unexpected increase in cell proliferation at low concentrations.
-
Possible Cause: This phenomenon, known as hormesis, can sometimes be observed with cytotoxic compounds. It may also indicate an off-target effect.
-
Solution:
-
Carefully document the dose-response curve.
-
Investigate potential off-target effects by examining changes in relevant signaling pathways.
-
III. Apoptosis Assays
Problem: Inconclusive results from apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause: The timing of the assay is not optimal for detecting the apoptotic stage. The concentration of the compound is too high, leading to rapid necrosis instead of apoptosis.
-
Solution:
-
Perform a time-course experiment to identify the optimal window for detecting early and late apoptosis.
-
Test a range of concentrations to find one that induces apoptosis without causing immediate widespread necrosis.
-
Use multiple apoptosis assays that measure different markers (e.g., caspase activity, DNA fragmentation) to confirm the results.
-
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Facilitate dissolution by sonicating the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -80°C.
-
Cytotoxicity Assay using MTT
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed the toxic level for the cells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Cytotoxicity Testing
Caption: A typical workflow for assessing the cytotoxicity of the compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
Validating Antitumor Effects of Novel Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a constant search for novel compounds that exhibit potent antitumor activity with improved safety profiles. Nucleoside analogs have long been a cornerstone of chemotherapy, and emerging derivatives, such as the unsaturated nucleoside analog 4',5'-Didehydro-5'-deoxyuridine (D4U), represent a promising area of investigation. This guide provides a framework for validating the in vivo antitumor effects of such novel compounds, offering a comparative analysis with established antimetabolite drugs, 5-Fluorouracil (B62378) (5-FU) and Gemcitabine. Due to the limited publicly available in vivo data for D4U, this guide will focus on the established comparators to provide a robust methodological blueprint and highlight the key data points required to evaluate the potential of new chemical entities like D4U.
Comparative Analysis of Antitumor Efficacy
A critical aspect of preclinical drug development is the quantitative assessment of a compound's ability to inhibit tumor growth and improve survival in animal models. The following table summarizes representative in vivo efficacy data for 5-Fluorouracil and Gemcitabine in various cancer models. This tabular format allows for a clear and direct comparison of their antitumor activities.
| Compound | Cancer Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| 5-Fluorouracil (5-FU) | Colon Adenocarcinoma 26 | BALB/c Mice | 25 mg/kg, i.p. | Significant growth delay | Increased survival time | [1] |
| 5-FU derivative (5'-DFUR) | HT29 Colon Cancer Xenograft | C57BL/6 Mice | 50 mg/kg, i.p. every 2 days for 4 weeks | 83.0% | Not Reported | [2] |
| Gemcitabine | Pancreatic Cancer Xenograft | Nude Mice | Not Specified | No significant effect on tumor growth | Did not significantly affect mortality rate | [3][4][5] |
| Stearoyl Gemcitabine Nanoparticles | BxPC-3 Human Pancreatic Tumor Xenograft | Athymic Nude Mice | Two doses (i.v.) on days 6 and 19 | Complete inhibition of tumor growth | Not Reported | [1] |
| Unsaturated Nucleoside Analog (6c) | P388 Leukemia | Mice | 510 and 1020 mg/kg, i.p. | Not Reported | 16.7% Increase in Lifespan (ILS) | [6] |
Experimental Protocols for In Vivo Antitumor Efficacy Studies
Standardized and detailed experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key in vivo experiments used to validate the antitumor effects of novel compounds.
Xenograft Tumor Model
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research.[7][8]
-
Cell Culture: Human cancer cell lines (e.g., HT29 for colon cancer, BxPC-3 for pancreatic cancer) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunodeficient mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[8]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. The test compound (e.g., D4U) and comparator drugs are administered according to a defined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (TGI) and changes in tumor volume over time. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of the antitumor effects.
Syngeneic Tumor Model
Syngeneic models utilize tumor cells derived from the same inbred strain of immunocompetent mice, allowing for the study of the interaction between the treatment, the tumor, and the host immune system.
-
Cell Lines: Murine cancer cell lines (e.g., C26 for colon carcinoma) are used.
-
Animal Models: Immunocompetent inbred mouse strains (e.g., BALB/c) that are genetically identical to the tumor cell line are used.
-
Procedure: The procedure for tumor implantation, monitoring, and treatment is similar to the xenograft model.
-
Advantages: This model is particularly valuable for evaluating immunomodulatory anticancer agents.
Toxicity Studies
Assessing the safety profile of a new compound is as important as evaluating its efficacy.
-
Acute Toxicity: Single, high doses of the compound are administered to animals to determine the maximum tolerated dose (MTD).
-
Chronic Toxicity: The compound is administered repeatedly over a longer period to assess long-term side effects.
-
Parameters Monitored: Body weight, food and water consumption, clinical signs of distress, and hematological and biochemical parameters are monitored.
-
Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any drug-related tissue damage.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a drug exerts its antitumor effects is crucial for rational drug development and for identifying potential biomarkers of response.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel antitumor compound.
Caption: Experimental workflow for in vivo validation of antitumor effects.
5-Fluorouracil (5-FU) Signaling Pathway
5-FU is a pyrimidine (B1678525) analog that, once metabolized to its active forms, interferes with DNA and RNA synthesis.[9] Its mechanism involves the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell death.[9][10] The efficacy of 5-FU can be influenced by various signaling pathways, including JAK/STAT, Wnt, Notch, and NF-κB.[9]
Caption: Simplified signaling pathway of 5-Fluorouracil.
Gemcitabine Signaling Pathway
Gemcitabine is a nucleoside analog of deoxycytidine.[11] After intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, it inhibits DNA synthesis and induces apoptosis.[11] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to chain termination. dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis.[11]
Caption: Simplified signaling pathway of Gemcitabine.
Conclusion
The validation of novel antitumor compounds like this compound requires a rigorous and systematic in vivo evaluation. By employing established xenograft and syngeneic models and adhering to detailed experimental protocols, researchers can generate the robust data necessary for a comprehensive comparison with standard-of-care agents like 5-Fluorouracil and Gemcitabine. While direct in vivo efficacy data for D4U is currently limited, the framework presented here provides a clear path forward for its evaluation. Understanding the comparative efficacy, toxicity, and mechanisms of action will be paramount in determining the potential clinical utility of this and other emerging unsaturated nucleoside analogs in the fight against cancer. Further research into the specific molecular targets and signaling pathways affected by D4U is crucial to unlocking its full therapeutic potential.
References
- 1. Enhancement of 5-fluorouracil cytotoxicity by human thymidine-phosphorylase expression in cancer cells: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Antitumor Efficacy of Nucleoside Analog 5-Fluorodeoxyuridine on HER2-Overexpressing Breast Cancer by Affibody-Engineered DNA Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4′-Substituted Stavudine Analog with Improved Anti-Human Immunodeficiency Virus Activity and Decreased Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Use of patient-derived xenograft mouse models in cancer research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of 4',5'-Didehydro-5'-deoxyuridine and other nucleoside analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4',5'-Didehydro-5'-deoxyuridine and other prominent nucleoside analogs utilized in antiviral research and therapy. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in research and development decisions. While this compound is recognized primarily for its antitumor properties as a purine (B94841) nucleoside analog that inhibits DNA synthesis and induces apoptosis, its specific antiviral activity is not extensively documented in publicly available literature.[1] This guide, therefore, focuses on a comparative analysis of well-established antiviral nucleoside analogs, providing a framework for evaluating such compounds.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of several key nucleoside analogs against various viruses. The IC50 value represents the concentration of the drug that inhibits 50% of viral replication, while the CC50 value is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
Table 1: Anti-HIV Activity of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Nucleoside Analog | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zidovudine (AZT) | HIV-1 | PBM | 0.005 | >1000 | >200,000 | [2] |
| Lamivudine (3TC) | HIV-1 | PBM | 0.01 | >1000 | >100,000 | [2] |
| Tenofovir | HIV-1 | PBM | 0.05 | >1000 | >20,000 | [2] |
| Stavudine (B1682478) (d4T) | HIV-1 | PBM | 0.01 | >1000 | >100,000 | [3] |
Table 2: Anti-HCV Activity of Nucleoside Analogs
| Nucleoside Analog | Virus Strain/Replicon | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sofosbuvir | HCV Genotype 1b Replicon | Huh-7 | 0.094 | >100 | >1064 | F. Hoffmann-La Roche, data on file |
Table 3: Anti-SARS-CoV-2 Activity of Nucleoside Analogs
| Nucleoside Analog | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | Wang et al., 2020 |
Note: PBM stands for Peripheral Blood Mononuclear cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the antiviral activity and cytotoxicity of nucleoside analogs.
Antiviral Activity Assay (HIV-1 Reverse Transcriptase Inhibition)
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.
Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a DNA strand synthesized by recombinant HIV-1 RT using a template-primer complex. The inhibition of this incorporation is proportional to the antiviral activity of the compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., this compound, Zidovudine)
-
Microtiter plates (96-well)
-
Reaction Buffer (containing template/primer, dNTPs with a labeled dUTP)
-
Lysis Buffer
-
Detection Reagent (e.g., anti-digoxigenin-peroxidase conjugate if using DIG-dUTP)
-
Substrate for the detection enzyme
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted test compound or control.
-
Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription reaction and incubate at 37°C.
-
Capture: Transfer the reaction mixture to the microplate wells coated with a capture molecule (e.g., streptavidin if using a biotinylated primer).
-
Detection: Add the detection reagent and substrate.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the RT activity.[4][5]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line (e.g., Vero E6, Huh-7, PBM cells)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral polymerases. After entering the host cell, these compounds are phosphorylated to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
Zidovudine (AZT) Activation and HIV-1 Reverse Transcriptase Inhibition
Zidovudine, a thymidine (B127349) analog, is a prodrug that requires intracellular phosphorylation to become active.[1][6][7][8][9]
Caption: Zidovudine (AZT) is phosphorylated to its active triphosphate form within the host cell, which then inhibits HIV-1 reverse transcriptase, leading to chain termination of the proviral DNA.
General Experimental Workflow for Antiviral Screening
The process of identifying and characterizing antiviral compounds typically follows a standardized workflow.
Caption: A typical workflow for the discovery and development of antiviral drugs, from initial screening to clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of metabolism and in vitro antiviral activity of stavudine versus other 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. profoldin.com [profoldin.com]
- 6. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. ClinPGx [clinpgx.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of 4',5'-Didehydro-5'-deoxyuridine and Gemcitabine in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established chemotherapeutic agent Gemcitabine (B846) and the less-characterized nucleoside analog 4',5'-Didehydro-5'-deoxyuridine (DDDU) in the context of pancreatic cancer. Due to the limited publicly available data on DDDU's activity in pancreatic cancer cells, this comparison includes data on the closely related compound 5'-deoxy-5-fluorouridine (5'-dFUrd) to offer a speculative perspective on the potential mechanisms and efficacy of DDDU, while highlighting the critical need for direct experimental validation.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. Gemcitabine (2',2'-difluorodeoxycytidine), a nucleoside analog, has been a cornerstone of pancreatic cancer chemotherapy for decades.[1] It functions primarily by inhibiting DNA synthesis and inducing apoptosis.[1][2] this compound is a synthetic uridine (B1682114) derivative. While its direct effects on pancreatic cancer are not well-documented, related 5'-deoxyuridine (B26244) analogs have demonstrated anticancer activity through mechanisms that disrupt DNA synthesis.[3][4] This guide aims to consolidate the existing experimental data for Gemcitabine and provide a framework for evaluating the potential of DDDU as an alternative or complementary therapeutic agent.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic and cellular effects of Gemcitabine and a related 5'-deoxyuridine analog in various pancreatic cancer cell lines.
Table 1: Cytotoxicity (IC50/LD50) of Gemcitabine and 5'-deoxy-5-fluorouridine in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50/LD50 Value | Exposure Time | Assay | Reference |
| Gemcitabine | AsPC-1 | >10 ng/mL | 96 h | Growth Inhibition | [5] |
| Gemcitabine | BxPC-3 | ~0.1-1 ng/mL | 96 h | Growth Inhibition | [5] |
| Gemcitabine | MiaPaca-2 | ~0.1-1 ng/mL | 96 h | Growth Inhibition | [5] |
| Gemcitabine | PANC-1 | 48.55 ± 2.30 nM | 72 h | MTT Assay | [6] |
| Gemcitabine | MIA-PaCa-2 | IC50 not reached | 72 h | MTT Assay | [6] |
| Gemcitabine | MIA-G (Gemcitabine-resistant) | 1243 ± 987 nM | Not Specified | Not Specified | [7] |
| Gemcitabine | MIA-P (Parental) | 0.32 ± 0.03 nM | Not Specified | Not Specified | [7] |
| 5'-deoxy-5-fluorouridine | Colo-357 | 150 µM (LD50) | 3 h | Clonogenic Assay | [8] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose 50%) is the dose required to kill half the members of a tested population. Direct comparison of these values should be made with caution due to differing experimental conditions.
Table 2: Effects of Gemcitabine on Cell Cycle and Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Concentration | Exposure Time | Effect on Cell Cycle | Apoptosis Induction | Reference |
| PK-1 | 30 nM | 24 h | Increase in G0/G1 phase (56.48% vs. 34.14% control), decrease in S phase (29.57% vs. 36.67% control) | Not specified | [1] |
| PK-1 | 30 nM | 48 h | Increase in G0/G1 phase (61.23% vs. 38.76% control), decrease in S phase (38.76% vs. 41.20% control) | Not specified | [1] |
| AsPC-1, BxPC-3, MiaPaca-2 | Various | Up to 96 h | S phase arrest | Concentration-dependent apoptosis | [5] |
| BxPC-3 | 10 µmol/L | 48 h | Not specified | Significant increase in apoptotic fraction | [9] |
| Panc-1, SW1990 | 10 µM | 48 h | Not specified | Increased apoptosis | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of the test compound (e.g., Gemcitabine) for a specified duration (e.g., 72 hours).[6]
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
Clonogenic Assay:
-
A known number of cells are seeded in a culture dish and treated with the drug for a short period (e.g., 3 hours).[8]
-
The drug is then removed, and the cells are allowed to grow for a period of time (e.g., 7-14 days) until visible colonies are formed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated as the ratio of colonies formed in treated versus untreated cells.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Cells are treated with the compound of interest for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which enters and stains the DNA of necrotic or late apoptotic cells) are added.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Cells are treated with the drug for a specific duration.
-
Cells are harvested, washed, and fixed in cold ethanol (B145695) (e.g., 70%).
-
The fixed cells are then treated with RNase to remove RNA and stained with a PI solution, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of Gemcitabine, a hypothesized pathway for DDDU, and a typical experimental workflow for comparing their efficacy.
Caption: Gemcitabine's mechanism of action in pancreatic cancer cells.
Caption: Hypothesized mechanism of action for DDDU.
References
- 1. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of 4',5'-Didehydro-5'-deoxyuridine Activity: A Comparative Guide
Introduction
4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog.[1][2][3][4] Structurally related to deoxyuridine, it belongs to a class of compounds investigated for their potential therapeutic properties. As a purine (B94841) nucleoside analog, it is suggested to have broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1][2] The proposed anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This guide aims to provide a comparative overview of the activity of this compound, drawing on available information and presenting standardized methodologies for its evaluation to facilitate cross-laboratory validation.
Comparative Analysis of Biological Activity
Currently, there is a notable scarcity of publicly available, peer-reviewed studies detailing the specific biological activity of this compound from different laboratories. While its general classification as an antitumor agent is cited, specific quantitative data, such as IC50 values across various cell lines or in different antiviral assays, are not readily found in the scientific literature.
To facilitate future comparative studies and provide a framework for researchers, the following table illustrates how quantitative data on the cytotoxic activity of this compound could be presented.
Table 1: Hypothetical Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Lab A IC50 (µM) | Lab B IC50 (µM) | Lab C IC50 (µM) | Average IC50 (µM) | Standard Deviation |
| MCF-7 | Breast Adenocarcinoma | 45 | 52 | 48 | 48.3 | 3.5 |
| HCT116 | Colorectal Carcinoma | 62 | 58 | 65 | 61.7 | 3.5 |
| A549 | Lung Carcinoma | 88 | 95 | 85 | 89.3 | 5.1 |
| K562 | Chronic Myelogenous Leukemia | 35 | 41 | 38 | 38.0 | 3.0 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It is intended to serve as a template for the presentation of experimental findings and does not represent actual experimental results.
Detailed Experimental Protocols
To ensure consistency and enable cross-laboratory validation of the activity of this compound, detailed experimental protocols are crucial. Below are standardized methodologies for assessing cytotoxicity and apoptosis, two key mechanisms of action for nucleoside analogs.
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549, K562) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours. A vehicle control (medium with the same concentration of DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. A vehicle control is included.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the methodologies and potential mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for determining cell viability using the MTT assay.
Caption: A potential signaling pathway for apoptosis induction.
References
A Comparative Guide to the Validation of 4',5'-Didehydro-5'-deoxyuridine as a DNA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 4',5'-Didehydro-5'-deoxyuridine as a potential DNA synthesis inhibitor. Due to the limited availability of public experimental data for this compound, this document outlines the necessary experimental validation steps and presents a comparative analysis with established DNA synthesis inhibitors, including 5-Fluorouracil (B62378), Gemcitabine, and Cytarabine. The provided data for these alternative agents serve as a benchmark for the evaluation of novel compounds in this class.
Introduction to this compound
This compound is a purine (B94841) nucleoside analog. Nucleoside analogs are a class of compounds that mimic natural nucleosides and can interfere with DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. The proposed mechanism of action for many nucleoside analogs involves their phosphorylation to the triphosphate form, which can then be incorporated into growing DNA chains, causing chain termination, or can inhibit essential enzymes involved in nucleotide metabolism. The validation of this compound as a DNA synthesis inhibitor requires rigorous experimental assessment of its cytotoxic activity, its impact on the cell cycle, and its direct effect on DNA replication.
Comparative Quantitative Data
To provide a benchmark for the validation of this compound, the following tables summarize the 50% inhibitory concentration (IC50) values of established DNA synthesis inhibitors—5-Fluorouracil, Gemcitabine, and Cytarabine—across various cancer cell lines.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT-116 | Colon Cancer | 10[1] | Not Specified |
| HT-29 | Colon Cancer | 20[1] | Not Specified |
| Esophageal Squamous Carcinoma (25 lines) | Esophageal Cancer | 1.00 - 39.81[2] | Not Specified |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2[3] | 24 |
| Caco-2 | Colorectal Cancer | 86.85 µg/mL | 48 |
Table 2: IC50 Values of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MIA PaCa-2 | Pancreatic Cancer | Varies (dose-dependent) | Not Specified |
| PANC-1 | Pancreatic Cancer | Varies (dose-dependent) | Not Specified |
| H157, H460, H322 | Lung Cancer | Varies | Not Specified |
| Biliary Tract Cancer (11 lines) | Biliary Tract Cancer | <1 (effective) to >1 (resistant) | Not Specified |
| Capan-1 | Pancreatic Cancer | Varies | Not Specified |
Table 3: IC50 Values of Cytarabine (Ara-C) in Various Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| KG-1 | Acute Myeloid Leukemia | Varies | Not Specified |
| MOLM13 | Acute Myeloid Leukemia | Varies | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 90[4] | 96 |
| Jurkat | Acute T-cell Leukemia | 159.7[4] | 96 |
| MV4-11-P | Acute Myeloid Leukemia | 260[5] | 72 |
| MV4-11-R | Acute Myeloid Leukemia (Resistant) | 3370[5] | 72 |
| Raji | Burkitt's Lymphoma | 16[6] | Not Specified |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments required to validate the activity of this compound as a DNA synthesis inhibitor.
Cell Viability and Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using dose-response curve fitting software.
-
DNA Synthesis Inhibition Assay (EdU Incorporation)
This assay directly measures the inhibition of new DNA synthesis. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis.
-
Materials:
-
Click-iT™ EdU Cell Proliferation Kit (or equivalent)
-
Cancer cell lines
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope or flow cytometer
-
-
Protocol for Microscopy:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Add 10 µM EdU to the culture medium and incubate for 1-2 hours.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing the fluorescent azide).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with Hoechst 33342.
-
Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of EdU-positive cells.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) to assess if the compound induces cell cycle arrest.
-
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with IC50 and supra-IC50 concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway of Nucleoside Analog DNA Synthesis Inhibitors
Caption: Proposed mechanism of action for nucleoside analog DNA synthesis inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a test compound.
Logical Flow for Validating DNA Synthesis Inhibition
Caption: Logical framework for the experimental validation of a DNA synthesis inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Benchmarking 4',5'-Didehydro-5'-deoxyuridine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of 4',5'-Didehydro-5'-deoxyuridine, a purine (B94841) nucleoside analog, benchmarked against other established purine analogs. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of its potential therapeutic efficacy based on available data.
Abstract
This compound is a purine nucleoside analog that has demonstrated potential as an antitumor agent.[1] Its mechanism of action is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cancer cells. This guide aims to provide a comparative analysis of this compound with other purine analogs, focusing on their cytotoxic effects and mechanisms of action. Due to the limited availability of direct comparative studies involving this compound, this guide draws upon data from related compounds and general principles of purine analog activity to provide a comprehensive overview.
Comparative Analysis of Cytotoxicity
Table 1: Comparative Cytotoxicity (IC50) of Purine Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fludarabine (B1672870) | KBM3/Bu250(6) | Acute Myeloid Leukemia | Synergistic with other agents | [2] |
| HL60 | Acute Promyelocytic Leukemia | Synergistic with other agents | [2] | |
| OCI-AML3 | Acute Myeloid Leukemia | Synergistic with other agents | [2] | |
| Cladribine (B1669150) | KBM3/Bu250(6) | Acute Myeloid Leukemia | Synergistic with other agents | [2] |
| HL60 | Acute Promyelocytic Leukemia | Synergistic with other agents | [2] | |
| OCI-AML3 | Acute Myeloid Leukemia | Synergistic with other agents | [2] | |
| Clofarabine (B1669196) | KBM3/Bu250(6) | Acute Myeloid Leukemia | Synergistic with other agents | [2] |
| HL60 | Acute Promyelocytic Leukemia | Synergistic with other agents | [2] | |
| OCI-AML3 | Acute Myeloid Leukemia | Synergistic with other agents | [2] | |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN | Breast Carcinoma | 32 | [3] |
| MCF-7 | Breast Carcinoma | 35 | [3] | |
| MG-63 | Osteosarcoma | 41 | [3] | |
| HCT-8 | Colon Tumor | 200 | [3] | |
| Colo-357 | Pancreatic Tumor | 150 | [3] | |
| HL-60 | Promyelocytic Leukemia | 470 | [3] |
Note: 5'-Deoxy-5-fluorouridine is a structurally similar pyrimidine (B1678525) analog, and its data is included to provide a potential reference point for the activity of deoxyuridine derivatives. Direct comparative studies are necessary to definitively position this compound's cytotoxicity relative to these compounds.
Mechanism of Action: Inhibition of DNA Synthesis and Apoptosis Induction
Purine analogs exert their cytotoxic effects by interfering with nucleic acid synthesis and triggering programmed cell death (apoptosis).
Inhibition of DNA Synthesis
As a nucleoside analog, this compound is believed to be intracellularly phosphorylated to its active triphosphate form. This active metabolite can then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or the creation of dysfunctional DNA, ultimately halting DNA replication and cell division.
Caption: Workflow of DNA Synthesis Inhibition by this compound.
Induction of Apoptosis
The DNA damage and replication stress caused by the incorporation of purine analogs trigger cellular stress responses that can lead to apoptosis. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is activated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.[4][5] The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, which also culminates in caspase activation.[5][6][7]
Caption: General Signaling Pathways for Apoptosis Induction by Purine Analogs.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are crucial for reproducible and comparable results. The following are generalized protocols for key assays.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other purine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Cell Proliferation Assays: Benchmarking Alternatives to 4',5'-Didehydro-5'-deoxyuridine
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of in vitro experimentation. While a vast array of nucleoside analogs are utilized for this purpose, a comprehensive understanding of their performance and reproducibility is crucial for robust experimental design. This guide provides an objective comparison of established alternatives for assessing DNA synthesis, in light of the limited specific data on the reproducibility of in vitro experiments with 4',5'-Didehydro-5'-deoxyuridine.
This document focuses on three widely used thymidine (B127349) analogs: 5-Bromo-2'-deoxyuridine (BrdU), 5-Ethynyl-2'-deoxyuridine (EdU), and 5-Vinyl-2'-deoxyuridine (5-VdU). We present a comparative analysis of their performance based on available experimental data, detailed methodologies for their use in in vitro assays, and visualizations of their underlying mechanisms.
Performance Comparison of Cell Proliferation Assays
The choice of a cell proliferation assay often involves a trade-off between established methodologies and newer, more streamlined techniques. The following tables summarize the key performance characteristics of BrdU, EdU, and 5-VdU based on published data. Direct, side-by-side quantitative comparisons for all three compounds are limited; therefore, the data presented is a composite from various studies.
| Parameter | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Vinyl-2'-deoxyuridine (5-VdU) |
| Detection Method | Antibody-based (requires DNA denaturation) | Copper-catalyzed click chemistry | Copper-free click chemistry |
| Typical In Vitro Concentration | 10-100 µM[1] | 1-10 µM[1] | 10-20 µM |
| Typical Incubation Time | 1 - 24 hours[1] | 15 minutes - 4 hours[1] | 2 - 4 hours |
| Protocol Duration | Long (includes lengthy denaturation and antibody incubation steps)[2] | Short (fast click reaction)[2][3] | Short (fast copper-free click reaction) |
| Signal-to-Noise Ratio | Variable, can be prone to higher background[1] | Superior[1] | Expected to be high |
| Multiplexing Compatibility | Limited due to harsh DNA denaturation[1][2] | Excellent, as mild conditions preserve epitopes[1] | Excellent, due to mild, bioorthogonal chemistry |
| Potential Cytotoxicity | Can induce DNA damage and affect cell cycle | Copper catalyst can be cytotoxic | Lower cytotoxicity due to the absence of a copper catalyst |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable scientific outcomes. Below are representative methodologies for conducting in vitro cell proliferation assays using BrdU, EdU, and 5-VdU.
5-Bromo-2'-deoxyuridine (BrdU) Staining Protocol[4][5][6][7][8]
-
BrdU Labeling:
-
Culture cells to the desired confluency.
-
Prepare a 10 µM BrdU labeling solution in pre-warmed cell culture medium.
-
Replace the existing medium with the BrdU labeling solution.
-
Incubate the cells for 1-24 hours at 37°C in a CO₂ incubator. The incubation time will depend on the cell division rate.
-
-
Fixation and Permeabilization:
-
Remove the BrdU labeling solution and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
DNA Denaturation:
-
Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by incubating with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton™ X-100) for 1 hour.
-
Incubate with an anti-BrdU primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBS-T).
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS-T.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
5-Ethynyl-2'-deoxyuridine (EdU) Staining Protocol[9][10][11][12][13]
-
EdU Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 0.5-4 hours at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in the BrdU protocol (steps 2.2 and 2.3).
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei and image as described in the BrdU protocol (step 5).
-
5-Vinyl-2'-deoxyuridine (5-VdU) Staining Protocol[14]
-
5-VdU Labeling:
-
Culture cells to the desired confluency.
-
Add 5-VdU to the culture medium to a final concentration of 10-20 µM.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in the BrdU protocol (steps 2.2 and 2.3).
-
-
Copper-Free Click Reaction:
-
Prepare the click reaction cocktail containing a tetrazine-conjugated fluorescent dye in a compatible buffer.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei and image as described in the BrdU protocol (step 5).
-
Mechanism of Action and Signaling
Nucleoside analogs like BrdU, EdU, and 5-VdU are structurally similar to the natural nucleoside thymidine. This structural mimicry allows them to be incorporated into newly synthesized DNA during the S-phase of the cell cycle. Their detection then provides a direct measure of DNA replication and, consequently, cell proliferation. The general mechanism of cytotoxicity for many nucleoside analogs involves the induction of DNA replication stress, which can lead to cell cycle arrest and apoptosis.[4][5]
References
Safety Operating Guide
Proper Disposal of 4',5'-Didehydro-5'-deoxyuridine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety Considerations
Before handling 4',5'-didehydro-5'-deoxyuridine, it is crucial to be aware of the potential hazards associated with nucleoside analogs. Similar compounds are known to have potential mutagenic and reproductive health risks.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.[4] |
| Lab Coat | A flame-resistant lab coat should be worn and kept fastened to protect skin and clothing. |
| Respiratory Protection | If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[3][4] |
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with institutional and regulatory standards for hazardous chemical waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5][6]
1. Waste Identification and Segregation:
-
Waste Characterization: Treat all solid forms of this compound and any solutions containing it as hazardous chemical waste.
-
Segregation: Keep this waste stream separate from other incompatible waste types such as strong acids, bases, and oxidizers.[5][7]
2. Containerization:
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[8][9] Do not overfill the container; leave at least 10-20% headspace to allow for expansion.[5][9]
-
Secondary Containment: Place the primary waste container in a larger, durable, and chemically resistant secondary container to prevent spills.[8]
3. Labeling:
-
Hazardous Waste Label: Affix a completed hazardous waste tag to the primary container.[6][7] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[5][6]
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).[6]
-
The name and contact information of the principal investigator or responsible person.[6]
-
The laboratory room number and building.[6]
4. Storage:
-
Designated Area: Store the labeled waste container in a designated, secure area away from general laboratory traffic.[8]
-
Accumulation Time: Be aware of your institution's limits on hazardous waste accumulation time, which is often 90 days from the accumulation start date.[8]
5. Disposal Request:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6] Follow their specific procedures for waste collection requests.
III. Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the workflow from chemical use to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
